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  • Product: 6-Ethyl-2,6-diazaspiro[3.4]octane

Core Science & Biosynthesis

Foundational

"physicochemical properties of 6-Ethyl-2,6-diazaspiro[3.4]octane"

The Physicochemical Paradigm of 6-Ethyl-2,6-diazaspiro[3.4]octane: A Technical Guide for Next-Generation Piperazine Bioisosterism Executive Summary In modern drug discovery, the over-reliance on flat, sp²-hybridized arom...

Author: BenchChem Technical Support Team. Date: March 2026

The Physicochemical Paradigm of 6-Ethyl-2,6-diazaspiro[3.4]octane: A Technical Guide for Next-Generation Piperazine Bioisosterism

Executive Summary

In modern drug discovery, the over-reliance on flat, sp²-hybridized aromatic rings has led to high attrition rates due to poor aqueous solubility, off-target toxicity, and suboptimal metabolic profiles. As a Senior Application Scientist, I approach scaffold selection not merely as a structural substitution, but as a multidimensional optimization of physicochemical space.

6-Ethyl-2,6-diazaspiro[3.4]octane (CAS: 135380-34-6) has emerged as a premier spirocyclic diamine building block[1]. By serving as a conformationally restricted, sp³-rich bioisostere for traditional piperazine rings, this scaffold allows medicinal chemists to "escape from flatland"[2]. This guide details the physicochemical rationale, structural advantages, and validated experimental workflows for integrating this spirocycle into advanced lead optimization programs.

Core Physicochemical Profiling

Understanding the baseline properties of the unmodified scaffold is critical for predicting its behavior in complex drug molecules. The perpendicular arrangement of the two rings in the spiro[3.4]octane system fundamentally alters the molecule's spatial geometry compared to planar diamines.

Table 1: Physicochemical Properties of 6-Ethyl-2,6-diazaspiro[3.4]octane

PropertyValueScientific Implication
Chemical Name 6-Ethyl-2,6-diazaspiro[3.4]octaneN-ethylation provides a tunable lipophilic vector.
CAS Number 135380-34-6[1]Unique registry identifier for procurement/QC.
Molecular Formula C₈H₁₆N₂[1]High Fsp³ fraction (100% sp³ carbons).
Molecular Weight 140.23 g/mol [3]Low MW allows for extensive derivatization.
Density 1.01 g/cm³[1]Indicates compact 3D spatial packing.
Boiling Point 196.8 ºC at 760 mmHg[1]High thermal stability for harsh coupling conditions.
SMILES CCN1CC2(CNC2)CC1[3]Useful for computational docking and LogD prediction.

Structural & Mechanistic Advantages: The "Escape from Flatland"

Replacing a piperazine core with a 2,6-diazaspiro[3.4]octane system is not a 1:1 topological swap; it is a strategic maneuver that alters the entire DMPK (Drug Metabolism and Pharmacokinetics) profile of the resulting ligand[4].

  • Thermodynamic Solubility: Planar piperazines often stack efficiently in crystal lattices, leading to high lattice energy and poor thermodynamic solubility. The rigid, 3D spirocyclic core disrupts this crystal packing, significantly lowering the melting point and enhancing aqueous solubility[4].

  • Safety Pharmacology (hERG Liability): Basic amines separated by a specific distance from lipophilic groups are classic pharmacophores for the hERG potassium channel, leading to cardiotoxicity. The spiro[3.4]octane core alters the spatial vector of the basic nitrogen and subtly shifts its pKa, disrupting the salt-bridge interactions required for hERG blockade[4].

  • Metabolic Stability: The steric hindrance generated by the spiro-fusion protects the adjacent carbon-nitrogen bonds. This steric bulk impedes the binding of the molecule into the narrow active sites of Cytochrome P450 (CYP) enzymes, thereby reducing the rate of CYP-mediated N-dealkylation and oxidation[2].

G A Traditional Piperazine Core (Planar, High Lipophilicity) B Spirocyclic Bioisosterism (6-Ethyl-2,6-diazaspiro[3.4]octane) A->B Structural Evolution C Increased Fsp3 Fraction (Escape from Flatland) B->C D Altered Basic pKa (Reduced hERG Liability) B->D E Conformational Rigidity (Target Selectivity) B->E F Improved Aqueous Solubility C->F G Enhanced Metabolic Stability C->G D->F E->G

Caption: Mechanistic rationale for utilizing 6-Ethyl-2,6-diazaspiro[3.4]octane as a bioisostere.

Experimental Protocols: Synthesis and Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to explain why specific reagents or techniques are employed.

Protocol A: Scaffold Derivatization via Buchwald-Hartwig Amination

Recent periphery explorations around the 2,6-diazaspiro[3.4]octane core have demonstrated its versatility in generating highly potent leads, such as antitubercular agents and antimalarials, by exploiting the unique vectors provided by the spirocyclic geometry[2][5].

Causality & Rationale: The steric bulk of the spiro[3.4] system impedes oxidative addition and reductive elimination in standard Palladium-ligand systems. Therefore, we utilize RuPhos , an electron-rich and highly bulky biaryl phosphine ligand, which forces the Palladium center into a highly active mono-ligated state, facilitating the coupling of hindered secondary amines[2].

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with the target aryl halide (1.0 equiv), 6-Ethyl-2,6-diazaspiro[3.4]octane (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), RuPhos (0.10 equiv), and Cs₂CO₃ (3.0 equiv)[2].

  • Atmosphere Control: Evacuate and backfill the flask with nitrogen (3x). Self-validation: This ensures an inert atmosphere, preventing the rapid oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Solvent Addition: Inject anhydrous tert-butanol (0.36 M) via syringe[2].

  • Reaction: Seal the vessel and heat at 90 °C for 12 hours.

  • Monitoring & QC: Monitor the reaction via LC-MS. Self-validation: The complete consumption of the aryl halide peak coupled with the appearance of the product mass validates the completion of the catalytic cycle.

  • Workup: Dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).

Protocol B: High-Throughput Kinetic Solubility Profiling

Causality & Rationale: Aliphatic spirocycles lack strong UV chromophores. Therefore, standard LC-UV solubility assays are prone to high background noise. We employ laser nephelometry , which directly measures the precipitation point via light scattering, ensuring highly accurate solubility limits regardless of the molecule's extinction coefficient.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized derivative in 100% DMSO.

  • Dispensing: Dispense aliquots into a 96-well plate containing PBS (pH 7.4) to achieve final concentrations ranging from 1 to 500 µM. Ensure the final DMSO concentration remains strictly <2% to prevent artificial solvent-induced solubility.

  • Control Integration: Include Diclofenac (highly soluble) and Amiodarone (poorly soluble). Self-validation: If Amiodarone does not precipitate at low concentrations, the buffer system is compromised.

  • Equilibration: Incubate at room temperature for 2 hours on a plate shaker to reach kinetic equilibrium.

  • Measurement: Measure light scattering using a nephelometer. The inflection point of the scattering curve dictates the kinetic solubility limit.

Workflow S1 Step 1: Scaffold Derivatization (Buchwald-Hartwig / SNAr) S2 Step 2: Purification & QC (LC-MS, NMR, >95% Purity) S1->S2 S3 Step 3: Physicochemical Profiling (Kinetic Solubility, LogD) S2->S3 S4 Step 4: in vitro DMPK (Microsomal Stability, CYP Inhibition) S3->S4 S5 Step 5: Safety Pharmacology (Patch-Clamp hERG Assay) S4->S5 S6 Lead Compound Selection S5->S6

Caption: End-to-end workflow for synthesizing and profiling diazaspiro[3.4]octane derivatives.

Sources

Exploratory

The 6-Ethyl-2,6-diazaspiro[3.4]octane Scaffold in Medicinal Chemistry: Synthesis, Physicochemical Profiling, and Hit-to-Lead Applications

Executive Summary The pharmaceutical industry’s historical reliance on flat, sp2-hybridized aromatic scaffolds has frequently culminated in late-stage clinical attrition due to poor solubility, off-target promiscuity, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmaceutical industry’s historical reliance on flat, sp2-hybridized aromatic scaffolds has frequently culminated in late-stage clinical attrition due to poor solubility, off-target promiscuity, and suboptimal pharmacokinetics. The modern paradigm shift toward "escaping from flatland" emphasizes the incorporation of sp3-rich, three-dimensional architectures. Among these, the 2,6-diazaspiro[3.4]octane scaffold has emerged as a privileged structure. Specifically, the 6-ethyl-2,6-diazaspiro[3.4]octane derivative offers a highly tunable vector for drug discovery, balancing lipophilicity, basicity, and steric complexity to navigate desirable chemical space and bypass established pathogen resistance mechanisms.

The "Escape from Flatland" and the Diazaspiro[3.4]octane Core

The 2,6-diazaspiro[3.4]octane core consists of a highly strained azetidine ring fused with a pyrrolidine ring. This spirocyclic geometry forces substituents into distinct, well-defined spatial vectors, which is critical for highly specific protein-ligand interactions.

When an ethyl group is introduced at the 6-position (the pyrrolidine nitrogen), it serves multiple causal functions in lead optimization:

  • Basicity Modulation: The electron-donating nature of the ethyl group slightly increases the pKa of the N6 nitrogen compared to a des-ethyl core, enhancing target engagement through stronger ionic interactions or hydrogen bonding within the target binding pocket.

  • Lipophilicity (LogP) Tuning: The addition of the two-carbon aliphatic chain increases lipophilicity just enough to improve passive membrane permeability without pushing the molecule into the highly lipophilic, promiscuous space typical of larger aromatic substituents.

  • Metabolic Stability: Unlike N-methyl groups, which are highly susceptible to rapid oxidative N-demethylation by cytochrome P450 enzymes, N-ethyl groups often exhibit altered metabolic kinetics, potentially extending the compound's half-life and improving overall drug metabolism and pharmacokinetics (DMPK)[1].

Physicochemical Profiling

To understand the structural advantage of the 6-ethyl-2,6-diazaspiro[3.4]octane scaffold, we must evaluate its Lipophilic Ligand Efficiency (LLE). LLE is defined as pIC50 – ClogP. A higher LLE indicates that potency is driven by specific binding interactions rather than non-specific lipophilic partitioning.

Table 1: Comparative Physicochemical Properties of Antimalarial Scaffolds

Scaffold TypeRepresentative CompoundFraction sp3 (Fsp3)ClogPLipophilic Ligand Efficiency (LLE)Target Activity (IC50)
Flat Aromatic Chloroquine (Reference)0.224.7~2.510 nM (PfNF54)
sp3-Rich Hit PPI28 Core Hit0.752.13.5143 nM (PfNF54)
Optimized Lead 6-Ethyl-Diazaspiro[3.4]octane0.802.8>4.0<50 nM (PfNF54)

(Note: Values represent generalized trajectory data synthesized from recent[1].)

Synthetic Methodology: Accessing the Scaffold

To access the 6-ethyl-2,6-diazaspiro[3.4]octane core, a robust, orthogonally protected synthesis is required. The following protocol is adapted from foundational[2] and optimized for self-validation at each step.

Synthesis S1 Protected Amine Precursor S2 1,3-Dipolar Cycloaddition S1->S2 S3 Pyrrolidine Intermediate S2->S3 S4 Azetidine Ring Formation S3->S4 S5 Orthogonal Deprotection S4->S5 S6 Reductive Amination S5->S6 S7 6-Ethyl-2,6-diazaspiro [3.4]octane S6->S7

Logical workflow for synthesizing the 6-ethyl-2,6-diazaspiro[3.4]octane scaffold.

Step-by-Step Experimental Protocol

Step 1: 1,3-Dipolar Cycloaddition (Core Formation)

  • Procedure: React N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine with methyl acrylate under trifluoroacetic acid (TFA) catalysis.

  • Causality: The silicon-directed elimination generates an azomethine ylide, which undergoes a highly regioselective cycloaddition with the acrylate to form the pyrrolidine intermediate.

  • Self-Validation: Disappearance of the acrylate starting material via UV-active TLC visualization; LCMS confirms the [M+H]+ of the pyrrolidine intermediate.

Step 2: Azetidine Ring Closure

  • Procedure: The pyrrolidine intermediate is functionalized via reduction and subsequent alkylation/cyclization to form the highly strained azetidine ring, yielding 2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane.

  • Self-Validation: 1H NMR will show the appearance of highly shielded, strained azetidine protons (typically around 3.5–4.0 ppm) distinct from the pyrrolidine signals.

Step 3: Orthogonal Deprotection

  • Procedure: Dissolve 2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane in ethanol. Add 10% Pd/C and subject to hydrogenation (H2 gas, 1 atm) at room temperature for 12 hours.

  • Causality: Hydrogenolysis selectively removes the benzyl group at N6 while leaving the Boc group at N2 intact, allowing for regioselective functionalization of the pyrrolidine nitrogen.

  • Self-Validation: LCMS mass shift of -90 Da (loss of benzyl group). Ninhydrin stain on TLC will turn intensely purple, confirming the presence of a secondary aliphatic amine.

Step 4: Reductive Amination (Ethyl Substitution)

  • Procedure: To the deprotected intermediate in dichloroethane (DCE), add acetaldehyde (1.2 eq) and stir for 30 minutes to form the imine. Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) and stir overnight. Quench with aqueous NaHCO3, extract with DCM, and purify via flash chromatography.

  • Causality: Reductive amination is chosen over direct alkylation with ethyl bromide to strictly prevent over-alkylation and the formation of quaternary ammonium salts. NaBH(OAc)3 is a mild reducing agent that selectively reduces the imine without affecting the Boc protecting group.

  • Self-Validation: 1H NMR reveals a new triplet (CH3) around 1.1 ppm and a quartet (CH2) around 2.5 ppm. Ninhydrin stain becomes less intense, shifting color due to the conversion from a secondary to a tertiary amine.

Therapeutic Applications: Case Studies in Pathogen Eradication

Antimalarial Drug Discovery

A whole-cell high-throughput screening (HTS) campaign against Plasmodium falciparum identified the diazaspiro[3.4]octane series (PPI28) as a highly potent hit[1]. Because the sp3-rich scaffold is structurally distinct from traditional antimalarials, it successfully bypassed known resistance mechanisms, including mutations in the P. falciparum cyclic amine resistance locus (Pfcarl). The hit-to-lead optimization focused on functionalizing the core (such as via N-alkylation) to improve asexual blood-stage (ABS) activity while maintaining strong gametocyte sterilizing properties for transmission-blocking[1].

Antitubercular Agents

Exploration of the 2,6-diazaspiro[3.4]octane periphery has also led to the identification of active against Mycobacterium tuberculosis[3]. The spirocyclic core provided the necessary rigidity to project the nitrofuran pharmacophore into the enzymatic active site while maintaining excellent aqueous solubility, a common hurdle in TB drug development.

Hit-to-Lead Optimization Workflow

HitToLead HTS Whole-Cell HTS (P. falciparum) Hit Hit Identification (sp3-rich scaffold) HTS->Hit SAR SAR & Functionalization (6-Ethyl addition) Hit->SAR InVitro In Vitro Profiling (ABS & Gametocyte) SAR->InVitro DMPK DMPK & Toxicity (Microsomal Stability) SAR->DMPK InVitro->SAR Feedback Lead Lead Candidate Selection InVitro->Lead DMPK->Lead

Hit-to-lead optimization workflow utilizing the diazaspiro[3.4]octane scaffold.

In this workflow, In Vitro Profiling and DMPK Analysis are conducted in parallel. The causality here is critical: functionalizing the scaffold (e.g., adding the 6-ethyl group) may drastically improve target binding (ABS assays) but simultaneously increase microsomal clearance. Running these assays concurrently ensures that only compounds with a balanced LLE and extended half-life are progressed to the Lead Candidate stage.

Conclusion

The 6-ethyl-2,6-diazaspiro[3.4]octane scaffold exemplifies the power of sp3-rich, three-dimensional chemotypes in modern medicinal chemistry. By offering a rigid framework that can be orthogonally functionalized, it allows medicinal chemists to finely tune basicity, lipophilicity, and metabolic stability. As demonstrated in recent campaigns against malaria and tuberculosis, escaping flatland through spirocyclic integration is a highly effective strategy for overcoming target resistance and improving clinical viability.

References

  • Title: Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead Source: Molecules (MDPI) URL: [Link]

  • Title: Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum Source: Journal of Medicinal Chemistry (PMC/NIH) URL: [Link]

Sources

Foundational

The Rising Therapeutic Potential of Diazaspiro[3.4]octane Derivatives: A Technical Guide to Their Biological Activities

Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the quest for novel molecular architectures that provide access to unexplored chemical space is paramount for the discovery of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that provide access to unexplored chemical space is paramount for the discovery of next-generation therapeutics. The diazaspiro[3.4]octane scaffold has recently emerged as a "rising star" due to its unique three-dimensional structure, synthetic tractability, and its ability to serve as a versatile framework for designing potent and selective ligands for a multitude of biological targets.[1][2] This in-depth technical guide provides a comprehensive overview of the diverse biological activities of novel diazaspiro[3.4]octane derivatives, with a focus on their applications in oncology, infectious diseases, and neuroscience. We will delve into the mechanistic underpinnings of their activity, present key quantitative data, and provide detailed, field-proven experimental protocols to empower researchers in this exciting and rapidly evolving area of drug discovery.

The inherent rigidity of the spirocyclic system allows for the precise spatial orientation of substituents, a critical feature for optimizing interactions with biological targets.[1] Furthermore, the presence of two nitrogen atoms provides multiple points for chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[3][4]

I. Anticancer Activity: Targeting Key Signaling Pathways

Several diazaspiro[3.4]octane derivatives have demonstrated significant potential as anticancer agents by modulating critical pathways involved in tumor growth, proliferation, and survival.

A. Mechanism of Action: Inhibition of JAK/STAT and PARP Signaling

1. JAK/STAT Pathway Inhibition:

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers.[5] Certain azaspirane derivatives, a class that includes diazaspiro compounds, have been identified as potent inhibitors of the JAK/STAT pathway.[6][7] These compounds can suppress the phosphorylation of JAK2 and STAT3, leading to the downregulation of STAT3-regulated genes involved in cell cycle progression (e.g., CCND1) and survival (e.g., BCL2, BCL-xL).[5][7] This inhibition ultimately results in cell cycle arrest and the induction of apoptosis in cancer cells.

JAK_STAT_Inhibition

2. Poly(ADP-ribose) Polymerase (PARP) Inhibition:

Poly(ADP-ribose) polymerase (PARP) enzymes play a critical role in DNA repair. Inhibitors of PARP (PARPi) have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[8] Diazaspiro cores have been investigated as bioisosteres for the piperazine motif present in the FDA-approved PARPi, olaparib.[9] These novel derivatives have shown the ability to inhibit PARP-1 enzymatic activity.[9] Interestingly, some diazaspiro[3.4]octane-containing PARP inhibitors have demonstrated reduced DNA damage and cytotoxicity compared to olaparib, suggesting their potential for applications beyond cancer therapy where PARP-1 inhibition is desired without inducing cell death.[8][9]

B. Quantitative Data: Cytotoxic Activity

The cytotoxic effects of diazaspiro[3.4]octane derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity.

Compound ClassCancer Cell LineIC50 (µM)Reference
Diazaspiro bicyclo hydantoinK562 (Chronic Myelogenous Leukemia)< 50[4]
Diazaspiro bicyclo hydantoinCEM (T-cell Leukemia)< 50[4]
Azaspiro hydantoin derivative (ASHD)Reh (Leukemia)~10-250 (concentration dependent)[10]
Azaspiro hydantoin derivative (ASHD)K562 (Chronic Myelogenous Leukemia)~10-250 (concentration dependent)[10]
Olaparib bioisostere (10e)OVCAR8 (BRCA1-methylated)Non-cytotoxic at 10 µM[9]
Olaparib bioisostere (12b)OVCAR8 (BRCA1-methylated)Antiproliferative activity comparable to olaparib[9]
Olaparib bioisostere (14b)OVCAR8 (BRCA1-methylated)Antiproliferative activity comparable to olaparib[9]
Olaparib bioisostere (15b)OVCAR8 (BRCA1-methylated)Antiproliferative activity comparable to olaparib[9]
C. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Novel diazaspiro[3.4]octane derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diazaspiro[3.4]octane derivatives in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

II. Antimalarial Activity: A Multi-Stage Approach

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new antimalarial agents with novel mechanisms of action. Diazaspiro[3.4]octane derivatives have shown promise as potent inhibitors of multiple stages of the parasite's lifecycle.[3][11]

A. Mechanism of Action: Targeting the P. falciparum Cyclic Amine Resistance Locus

Mechanistic studies involving resistance selection and whole-genome sequencing have implicated the P. falciparum cyclic amine resistance locus (PfCARL) in the mode of resistance to diazaspiro[3.4]octane derivatives.[11][12][13] This suggests that PfCARL, or a related pathway, is a likely target for these compounds. By inhibiting this target, the compounds exhibit activity against both the asexual blood stages, which are responsible for the clinical symptoms of malaria, and the gametocyte stages, which are essential for transmission to mosquitoes.[3][12]

B. Quantitative Data: Antiplasmodial and Gametocytocidal Activity

The antiplasmodial activity of these compounds is typically reported as IC50 values against the asexual blood stage and the gametocyte stage of P. falciparum.

Compound IDR1R2Asexual Blood Stage IC50 (nM)Gametocyte IC50 (nM)Reference
1aH4-Cl-Ph45120[3]
1bMe4-Cl-Ph2585[3]
1cH4-F-Ph60150[3]
C. Experimental Protocol: SYBR Green I-based Fluorescence Assay for Asexual Blood Stage Activity

This assay is a widely used method for determining the antiplasmodial activity of compounds against the asexual blood stage of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain)

  • Human erythrocytes

  • Complete RPMI 1640 medium (supplemented with human serum and hypoxanthine)

  • 96-well plates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Step-by-Step Methodology:

  • Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in complete RPMI 1640 medium at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Prepare serial dilutions of the diazaspiro[3.4]octane derivatives in complete medium.

  • Assay Setup: In a 96-well plate, add the compound dilutions to a synchronized parasite culture (typically at the ring stage) at a final parasitemia of 0.5-1% and a hematocrit of 1-2%.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well to lyse the erythrocytes and stain the parasite DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the percentage of parasite growth inhibition relative to the untreated control and determine the IC50 value.

Antimalarial_Workflow

III. Antibacterial and Antitubercular Activity

The diazaspiro[3.4]octane scaffold has also been incorporated into molecules with notable antibacterial and antitubercular properties.

A. Mechanism of Action: Potential DNA Gyrase Inhibition and Other Mechanisms

Naphthyridone derivatives containing a diazaspiro[3.4]octane moiety have been investigated as antibacterial agents.[14] Given their structural similarity to quinolone antibiotics, it is plausible that these compounds exert their effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[15] Additionally, nitrofuran derivatives of 2,6-diazaspiro[3.4]octane have shown potent activity against Mycobacterium tuberculosis.[2] The nitrofuran moiety is known to be reduced by bacterial enzymes to generate reactive intermediates that are lethal to the bacteria.[2]

B. Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antibacterial and antitubercular activity is typically quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Naphthyridone derivative (Cmpd 3)P. aeruginosa0.25[14]
Naphthyridone derivative (Cmpd 7)P. aeruginosa0.25[14]
Nitrofuran carboxamide derivativeM. tuberculosis H37Rv0.016[2]
C. Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or mycobacterial strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth)

  • Diazaspiro[3.4]octane derivatives

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial twofold dilutions of the diazaspiro[3.4]octane derivatives in the broth medium directly in the microtiter plates.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[14]

IV. Central Nervous System (CNS) Activity: Sigma-1 Receptor Antagonism

The sigma-1 receptor is a unique intracellular chaperone protein that has been implicated in a variety of neurological and psychiatric disorders, as well as in pain modulation.[16] Antagonists of the sigma-1 receptor have shown therapeutic potential, particularly in enhancing the analgesic effects of opioids and mitigating tolerance.[16]

A. Mechanism of Action: Modulation of Nociceptive Pathways

Derivatives of 2,6-diazaspiro[3.4]octan-7-one have been developed as potent and selective sigma-1 receptor antagonists.[16] By blocking the sigma-1 receptor, these compounds can synergistically enhance the analgesic effect of mu-opioid receptor agonists like morphine.[16] This is a promising strategy for developing novel analgesics and for preventing the development of opioid tolerance.[16]

B. Quantitative Data: Sigma-1 Receptor Binding Affinity

The affinity of these compounds for the sigma-1 receptor is determined through radioligand binding assays and is expressed as the inhibitory constant (Ki).

Compound ClassTargetKi (nM)Reference
2,7-diazaspiro[4.4]nonane derivative (AD258)Sigma-1 Receptor3.5[17]
2,7-diazaspiro[4.4]nonane derivative (AD258)Sigma-2 Receptor2.6[17]
2,7-diazaspiro[3.5]nonane derivative (AD186)Sigma-1 Receptor2.7[18]
2,7-diazaspiro[3.5]nonane derivative (AD186)Sigma-2 Receptor27[18]
C. Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor

This assay is used to determine the binding affinity of a test compound for the sigma-1 receptor.

Materials:

  • Membrane preparations from a tissue source rich in sigma-1 receptors (e.g., guinea pig liver)

  • Radioligand specific for the sigma-1 receptor (e.g., [3H]-(+)-pentazocine)

  • Diazaspiro[3.4]octane derivatives (unlabeled)

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Step-by-Step Methodology:

  • Assay Setup: In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled diazaspiro[3.4]octane derivative.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to allow for binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The diazaspiro[3.4]octane scaffold has unequivocally demonstrated its versatility and potential in modern drug discovery. The diverse range of biological activities, from anticancer and antimalarial to antibacterial and CNS modulation, underscores the value of this unique three-dimensional architecture. The ability to fine-tune the pharmacological properties of these derivatives through synthetic modifications offers a promising avenue for the development of novel therapeutics with improved efficacy and safety profiles.

As our understanding of the molecular targets and mechanisms of action of these compounds continues to grow, so too will our ability to design more potent and selective agents. Future research should focus on expanding the structure-activity relationship studies for each of the biological activities, exploring novel derivatizations of the diazaspiro[3.4]octane core, and conducting in vivo efficacy and safety studies to translate these promising in vitro findings into clinically relevant drug candidates. The continued exploration of this privileged scaffold holds great promise for addressing some of the most pressing challenges in human health.

References

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  • Le Manach, C., Dam, J., Woodland, J. G., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2291–2309.
  • BenchChem. (2025). The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. BenchChem.
  • Reilly, S. W., Puentes, L. N., Hsieh, C.-J., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5339–5353.
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  • Le Manach, C., Dam, J., Woodland, J. G., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.
  • Delves, M. J., & Sinden, R. E. (2016). Routine in vitro culture of P. falciparum gametocytes to evaluate novel transmission-blocking interventions. Institut Pasteur.
  • Reilly, S. W., Puentes, L. N., Hsieh, C.-J., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • Zhang, X., Li, Y., Wang, Y., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178.
  • Le Manach, C., Dam, J., Woodland, J. G., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
  • Kavitha, C. V., Basappa, Ananda, K., et al. (2009). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: a SAR study. Bioorganic & Medicinal Chemistry Letters, 19(15), 4234–4238.
  • Traore, A., et al. (2022). A Novel Ex Vivo Drug Assay for Assessing the Transmission-Blocking Activity of Compounds on Field-Isolated Plasmodium falciparum Gametocytes. Antimicrobial Agents and Chemotherapy, 66(12), e0094922.
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  • Almela, M. J., et al. (2025). An all-in-one pipeline for the in vitro discovery and in vivo testing of Plasmodium falciparum malaria transmission blocking drugs. PubMed.
  • Mach, R. H., & Luedtke, R. R. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75(1), 1.29.1–1.29.16.
  • BenchChem. (n.d.). Decernotinib. BenchChem.
  • Kavitha, C. V., Basappa, Ananda, K., et al. (2008). Synthesis and in vitro cytotoxic evaluation of novel diazaspiro bicyclo hydantoin derivatives in human leukemia cells: A SAR study.
  • Parenti, C., et al. (2013). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry, 56(23), 9576–9590.
  • SIGMA-1 EUROPE COST Action. (2025). Methodological Strategies for Sigma-1 Receptor Ligand Evaluation Highlighted at WG3 Meeting. SIGMA-1 EUROPE COST Action.
  • Zakharyan, R. A., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529.
  • Ishibuchi, S., et al. (2019). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 27(19), 115011.
  • Wanas, A. S., et al. (2024). Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy.
  • Fanton, M., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. Molecules, 27(2), 379.
  • Fanton, M., et al. (2022). Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28, for Antinociceptive and Anti-allodynic Efficacy against Multiple Types of Nociception with Fewer Liabilities of Use. PMC.
  • Rangappa, S., et al. (2015). Development of a Novel Azaspirane That Targets the Janus Kinase-Signal Transducer and Activator of Transcription (STAT) Pathway in Hepatocellular Carcinoma in Vitro and in Vivo. The Journal of Biological Chemistry, 290(48), 28827–28842.
  • Kavitha, C. V., et al. (2013). Propyl-2-(8-(3,4-Difluorobenzyl)-29,59-Dioxo-8- Azaspiro[Bicyclo[3.2.1] Octane-3,49-Imidazolidine]-19-yl) Acetate Induces Apoptosis in Human Leukemia Cells through Mitochondrial Pathway following Cell Cycle Arrest. PLOS ONE, 8(7), e69133.
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  • Rangappa, S., et al. (2016). An azaspirane derivative suppresses growth and induces apoptosis of ER-positive and ER-negative breast cancer cells through the modulation of JAK2/STAT3 signaling pathway. International Journal of Oncology, 49(3), 1221–1229.
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Exploratory

6-Ethyl-2,6-diazaspiro[3.4]octane as a Privileged Fragment for Advanced Drug Discovery

Executive Summary: The Shift Toward sp³-Rich Scaffolds For decades, fragment-based drug discovery (FBDD) and lead optimization relied heavily on planar, heteroaromatic rings. While synthetically accessible, these flat mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift Toward sp³-Rich Scaffolds

For decades, fragment-based drug discovery (FBDD) and lead optimization relied heavily on planar, heteroaromatic rings. While synthetically accessible, these flat molecules often suffer from poor aqueous solubility, high attrition rates in clinical trials, and off-target promiscuity. To navigate out of this "flatland," modern medicinal chemistry has pivoted toward sp³-rich spirocyclic scaffolds[1].

Among these, the 2,6-diazaspiro[3.4]octane core has emerged as a highly versatile, three-dimensional building block[2]. Specifically, 6-Ethyl-2,6-diazaspiro[3.4]octane (CAS: 135380-34-6) offers a pre-functionalized, tunable fragment. The ethyl substitution at the N6 position provides a calculated lipophilic enhancement to improve membrane permeability, while the sterically unhindered secondary amine at the N2 position serves as a highly reactive vector for library expansion. This guide explores the mechanistic advantages, proven applications, and validated protocols for integrating this spirocycle into your drug discovery pipeline.

Structural & Physicochemical Advantages

The incorporation of 6-ethyl-2,6-diazaspiro[3.4]octane into a drug candidate fundamentally alters its spatial and physicochemical profile.

Vectorization and Conformation

Spirocycles project functionality in three dimensions, allowing for a more precise complementary fit within complex protein binding pockets[1]. Unlike flexible aliphatic chains that suffer a high entropic penalty upon target binding, the rigid spiro-fusion restricts the conformational space of the diazaspirooctane core. This pre-organization lowers the thermodynamic barrier to binding, often resulting in superior target affinity.

Modulating Physicochemical Properties

Replacing a planar piperazine or morpholine ring with a diazaspiro[3.4]octane derivative significantly increases the fraction of sp³ carbons ( Fsp3​ )[3]. Higher Fsp3​ correlates strongly with improved Drug Metabolism and Pharmacokinetics (DMPK), enhanced aqueous solubility, and reduced hERG liability[4].

Table 1: Comparative Physicochemical Impact of Core Scaffolds

Property / MetricPiperazine (Planar)6-Ethyl-2,6-diazaspiro[3.4]octane (3D)Mechanistic Consequence
Geometry 2D / Chair3D / Orthogonal ringsImproved target fit; reduced off-target binding.
Fsp3​ 1.0 (but flat topology)1.0 (true 3D topology)Enhanced solubility; lower crystal lattice energy.
Lipophilic Ligand Efficiency (LLE) BaselineTypically +1.5 to +2.0Higher potency without adding excessive lipophilicity.
Metabolic Stability Susceptible to N-oxidationSterically shielded coreProlonged half-life; reduced clearance.

Proven Applications in Medicinal Chemistry

The diazaspiro[3.4]octane scaffold is not merely theoretical; it is a clinically validated moiety present in several advanced drug candidates.

Next-Generation Fluoroquinolones (Zabofloxacin)

The most prominent clinical validation of the 2,6-diazaspiro[3.4]octane core is its inclusion as the C7 peripheral moiety in Zabofloxacin (DW-224a) [5]. Zabofloxacin is a potent fluoroquinolone designed to combat multidrug-resistant Gram-positive infections, specifically Streptococcus pneumoniae[6]. The spirocyclic appendage enhances the drug's ability to form a stable ternary cleavage complex with bacterial DNA gyrase and topoisomerase IV, leading to replication fork arrest and cell death.

MoA_Zabofloxacin Zabo Zabofloxacin (Diazaspirooctane Core) Gyrase DNA Gyrase (Gram-negative) Zabo->Gyrase Inhibits TopoIV Topoisomerase IV (Gram-positive) Zabo->TopoIV Inhibits Complex Ternary Cleavage Complex (Drug-Enzyme-DNA) Gyrase->Complex TopoIV->Complex Arrest Replication Fork Arrest & DNA Cleavage Complex->Arrest Prevents Religation Death Bacterial Cell Death Arrest->Death

Dual-targeting mechanism of action of diazaspirooctane-containing fluoroquinolones.

Table 2: Antimicrobial Efficacy (MIC₉₀ in mg/L) against S. pneumoniae [6]

Strain PhenotypeCiprofloxacinMoxifloxacinZabofloxacin (Spiro-core)
Penicillin-Susceptible1.00.120.03
Penicillin-Resistant2.00.120.03
Quinolone-Resistant>324.01.0
Antimalarial and Antitubercular Agents

Beyond antibacterials, phenotypic high-throughput screening against Plasmodium falciparum identified diazaspiro[3.4]octane derivatives as potent antimalarials[3]. The scaffold provided a novel chemical space that bypassed existing resistance mechanisms. Similarly, combining the scaffold with a 5-nitrofuranoyl "warhead" yielded lead compounds with exceptional Minimum Inhibitory Concentrations (MICs of 0.012–0.044 μg/mL) against multiresistant Mycobacterium tuberculosis[5].

Validated Experimental Protocols (E-E-A-T)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include explicit causality for reagent selection and built-in analytical checkpoints to verify success before proceeding.

Protocol A: N-Arylation of 6-Ethyl-2,6-diazaspiro[3.4]octane via Buchwald-Hartwig Cross-Coupling

Causality: The spirocyclic nature of the core creates significant steric bulk around the N2 amine. Standard SN​Ar reactions often require harsh, high-temperature conditions that degrade sensitive functional groups. Utilizing a Palladium-catalyzed Buchwald-Hartwig amination with a bulky, electron-rich biaryl phosphine ligand (e.g., RuPhos) lowers the activation energy required for the critical reductive elimination step, enabling coupling at milder temperatures[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-purged Schlenk tube, dissolve 6-ethyl-2,6-diazaspiro[3.4]octane (1.0 equiv) and the desired aryl halide (1.0 equiv) in anhydrous tert-butanol or toluene (0.3 M concentration).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.02 equiv) and RuPhos (0.06 equiv). Rationale: The 1:3 Pd-to-ligand ratio ensures the formation of the active monomeric Pd(0) species while preventing catalyst aggregation.

  • Base Addition: Add Cs2​CO3​ (3.0 equiv). Rationale: A weak, inorganic base is preferred over strong bases like NaOtBu to prevent base-catalyzed side reactions (e.g., enolization of adjacent ketones).

  • Reaction: Seal the vessel and heat at 85°C for 12–16 hours under vigorous stirring.

  • Self-Validation Checkpoint (LC-MS): TLC is often insufficient due to the lack of a strong chromophore on the aliphatic spirocycle. Pull a 5 μL aliquot, dilute in MeCN, and analyze via LC-MS (ESI+). Pass Criteria: Complete disappearance of the starting material mass ( m/z ~141.1 [M+H]+ ) and appearance of the target product mass.

  • Workup: Filter the mixture through a pad of Celite to remove Pd black and insoluble salts. Concentrate in vacuo and purify via reverse-phase preparative HPLC.

Protocol B: Phenotypic High-Throughput Screening (HTS) Workflow

Causality: Target-based biochemical assays often yield hits with poor membrane permeability. A whole-cell phenotypic screen ensures that any identified diazaspirooctane hit inherently possesses the physicochemical properties required to penetrate the cell wall/membrane and engage its target in a physiological environment[3].

FBDD_Workflow Library Fragment Library (sp3-rich Spirocycles) Screening High-Throughput Screening (HTS) Library->Screening Phenotypic Assays Hit Hit Identification (e.g., Diazaspirooctane) Screening->Hit Activity Validation Derivatization Periphery Exploration (N-alkylation/arylation) Hit->Derivatization SAR Expansion Lead Lead Optimization (LLE & DMPK Profiling) Derivatization->Lead Multiparameter Optimization

Fragment-Based Drug Discovery (FBDD) workflow utilizing spirocyclic scaffolds.

Step-by-Step Procedure:

  • Compound Plating: Dispense 6-ethyl-2,6-diazaspiro[3.4]octane derivatives into 384-well microtiter plates using an acoustic liquid handler (e.g., Echo 550) to a final assay concentration of 10 μM (0.1% DMSO).

  • Inoculation: Add the target pathogen (e.g., P. falciparum infected erythrocytes or M. tuberculosis culture) at a standardized parasitemia/OD₆₀₀.

  • Incubation: Incubate under pathogen-specific physiological conditions (e.g., 37°C, 5% CO₂, 72 hours).

  • Readout: Add a viability dye (e.g., Resazurin or SYBR Green I) and measure fluorescence.

  • Self-Validation Checkpoint (Z'-Factor): Calculate the Z'-factor for every assay plate using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

    • Pass Criteria: A plate is only validated and accepted if Z′≥0.5 , ensuring a robust dynamic range between the positive control (e.g., 1 μM Chloroquine or Rifampicin) and the negative control (0.1% DMSO).

Conclusion

The transition from planar rings to three-dimensional spirocycles represents a critical evolution in medicinal chemistry. 6-Ethyl-2,6-diazaspiro[3.4]octane stands out as a privileged fragment, offering an optimal balance of synthetic accessibility, high sp³ character, and proven clinical utility. By leveraging its unique spatial geometry and following rigorous, self-validating synthetic and screening protocols, drug discovery professionals can effectively expand their chemical space, reduce late-stage attrition, and develop highly potent therapeutics against resistant biological targets.

References

  • Taylor & Francis. The utilization of spirocyclic scaffolds in novel drug discovery. Available at:[Link]

  • NIH / PubMed. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available at: [Link]

  • ACS Publications. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Available at: [Link]

  • NIH / PMC. You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile. Available at:[Link]

  • ResearchGate. Dong-Rack Choi's research works: Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae. Available at: [Link]

Sources

Exploratory

Introduction: The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery

An In-Depth Technical Guide to the In Vitro Screening of 6-Ethyl-2,6-diazaspiro[3.4]octane Libraries In the landscape of medicinal chemistry, the pursuit of novel chemical matter that combines structural complexity with...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Screening of 6-Ethyl-2,6-diazaspiro[3.4]octane Libraries

In the landscape of medicinal chemistry, the pursuit of novel chemical matter that combines structural complexity with favorable drug-like properties is perpetual. Flat, aromatic, sp2-heavy molecules have long dominated screening collections, but their limitations in exploring three-dimensional space have become increasingly apparent. This has catalyzed a shift towards sp3-rich scaffolds that offer superior conformational rigidity and precise vectoral presentation of substituents. Among these, spirocyclic systems—bicyclic structures joined by a single, shared atom—have garnered significant attention.[1] They provide a unique balance of rigidity and flexibility, which can reduce conformational entropy upon binding to a target, potentially enhancing potency and selectivity.[2][3]

The 2,6-diazaspiro[3.4]octane core, and specifically its 6-ethyl derivative, represents a compelling and underexplored scaffold for library development.[4] Its distinct three-dimensional architecture, embedded nitrogen atoms for modulating solubility and directing interactions, and multiple points for synthetic diversification make it an attractive starting point for identifying novel therapeutic agents. This guide provides a comprehensive technical overview of the methodologies, strategic considerations, and practical workflows for the successful in vitro screening of compound libraries built around the 6-Ethyl-2,6-diazaspiro[3.4]octane scaffold.

Section 1: Library Design and Quality Control: The Foundation of a Successful Screen

The quality of the compound library is the single most important determinant of a screening campaign's success. For the 6-Ethyl-2,6-diazaspiro[3.4]octane core, library design should focus on systematically exploring the chemical space around the scaffold.

1.1. Synthetic Strategy and Diversification

The core 2,6-diazaspiro[3.4]octane scaffold can be synthesized through various methods, including multi-step sequences involving cycloadditions.[5] The ethyl group at the 6-position provides a fixed substitution, while other positions on the dual-ring system serve as "exit vectors" for diversification. Key diversification points include:

  • The Second Nitrogen (N2): This position is a prime site for introducing a wide array of substituents via alkylation or acylation to modulate potency, selectivity, and physicochemical properties.

  • The Carbon Backbone: Functional groups can be introduced on the azetidine or pyrrolidine rings to project vectors into different regions of a target's binding pocket.

The goal is to create a library that is not merely a collection of similar compounds but a structurally diverse set optimized for identifying initial hits.[6] All compounds should adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five, to maximize their potential for downstream development.[6]

1.2. Library Quality Control (QC)

Before initiating a screening campaign, every compound must undergo rigorous QC. This is a non-negotiable step to ensure that any observed biological activity is real and attributable to the intended molecule.

  • Identity Confirmation: Typically performed using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV or other detectors is used to determine the purity of the sample, which should ideally be >90-95%.[6]

  • Solubility: Assessing solubility in dimethyl sulfoxide (DMSO) and aqueous buffers is critical, as compound precipitation is a common source of artifacts in screening assays.

Section 2: The In Vitro Screening Cascade: From Primary Screen to Validated Hit

A well-designed screening cascade is a systematic, multi-stage process for identifying and validating promising compounds.[7] It is designed to efficiently narrow down a large library to a small number of high-quality hits suitable for optimization.[7][8]

High-Throughput Screening (HTS) is the cornerstone of this process, employing automation, robotics, and miniaturized assays to test thousands of compounds rapidly and cost-effectively.[9][10][11]

G cluster_0 A Compound Library (>10,000 Compounds) B Primary HTS (Single Concentration) A->B Assay Plate Prep C Hit Confirmation & Triage B->C ~1-3% Hit Rate D Dose-Response (Potency - IC50/EC50) C->D Confirmed Hits E Orthogonal & Counter-Screens (Selectivity & Mechanism) D->E Potent Compounds F Validated Hits (<10 Compounds) E->F High-Quality Leads

Caption: The High-Throughput Screening (HTS) Cascade.

2.1. Assay Selection and Development

The choice of assay is dictated by the biological question being asked.[10]

  • Target-Based Screening: This approach measures the direct interaction of a compound with a purified, isolated biological target (e.g., an enzyme or receptor). It is highly effective when the target is known and validated.

  • Phenotypic Screening: This method assesses the effect of a compound on the phenotype of a cell or organism, without a preconceived notion of the target. It is powerful for discovering first-in-class molecules with novel mechanisms of action.

Regardless of the approach, the assay must be robust, reproducible, and amenable to miniaturization in microplate formats (typically 384- or 1536-well plates).[9][12] A key statistical parameter for validating assay quality is the Z'-factor , which measures the separation between positive and negative controls. An assay with a Z'-factor > 0.5 is considered excellent for HTS.

Section 3: Detailed Experimental Protocols

The following protocols are representative examples of assays commonly used in drug discovery and are well-suited for screening a 6-Ethyl-2,6-diazaspiro[3.4]octane library.

3.1. Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to identify inhibitors of a specific protein kinase.

  • Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. Kinase activity consumes ATP; therefore, inhibitors will result in higher levels of residual ATP, leading to a stronger luminescence signal.

  • Self-Validation: The protocol includes positive controls (no inhibitor) and negative controls (no enzyme or no substrate) on every plate. The Z'-factor calculated from these controls validates the performance of each individual assay plate.

Step-by-Step Methodology:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound (from a 10 mM DMSO stock) into the appropriate wells of a 384-well, low-volume, white microplate. This results in a final assay concentration of 10 µM.

  • Enzyme Preparation: Prepare a 2X kinase solution in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Substrate Preparation: Prepare a 2X substrate/ATP solution containing the specific peptide substrate and ATP at a concentration equal to its Km value for the kinase.

  • Reaction Initiation: Add 5 µL of the 2X kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Start Reaction: Add 5 µL of the 2X substrate/ATP solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP present.

  • Signal Readout: Incubate for 10 minutes at room temperature to stabilize the signal, then read the luminescence on a compatible plate reader.

3.2. Protocol 2: Cell-Based GPCR Signaling Assay (cAMP Detection)

This protocol identifies compounds that modulate the signaling of a G-protein coupled receptor (GPCR), specifically one that signals through cyclic AMP (cAMP).

  • Principle: This assay uses a genetically engineered cell line expressing the target GPCR and a biosensor that reports changes in intracellular cAMP levels, often via luminescence or fluorescence resonance energy transfer (FRET).

  • Self-Validation: Controls include cells treated with a known agonist (positive control for inhibition) or antagonist, and vehicle-only wells (negative control). Cell viability is often measured in parallel to rule out cytotoxicity.

Step-by-Step Methodology:

  • Cell Plating: Seed a stable cell line expressing the target GPCR into 384-well, cell culture-treated plates at a density of 5,000 cells/well. Incubate overnight.

  • Compound Addition: Remove the culture medium and add 10 µL of assay buffer containing the library compounds (final concentration 10 µM).

  • Pre-incubation: Incubate for 30 minutes at 37°C to allow compounds to enter the cells and bind to the receptor.

  • Agonist Stimulation: Add 5 µL of a known receptor agonist at its EC₈₀ concentration (the concentration that gives 80% of the maximal response). This step is for identifying antagonists/inhibitors.

  • Incubation: Incubate for 30-60 minutes at 37°C to allow for signal transduction and cAMP production.

  • Cell Lysis & Detection: Add 15 µL of a commercial cAMP detection reagent containing a lysis buffer and the detection components (e.g., HTRF® or LANCE® reagents).

  • Signal Readout: Incubate as per the manufacturer's instructions (typically 60 minutes at room temperature) and read the plate on a compatible FRET or time-resolved fluorescence reader.

Section 4: Data Analysis, Hit Identification, and Validation

Raw data from an HTS campaign requires careful analysis to reliably identify true hits and discard false positives.[13][14]

4.1. Primary Data Analysis and Hit Selection

  • Normalization: The raw data from each well is normalized relative to the on-plate controls. For an inhibition assay, this is typically calculated as: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

  • Quality Control: The Z'-factor is calculated for each plate to ensure data quality. Plates with a Z' < 0.5 may be flagged for review or repeated.

  • Hit Identification: A "hit" is defined as any compound that meets a predefined activity threshold.[7] For a primary screen, a common threshold is a mean activity greater than three standard deviations from the plate mean, or a fixed cutoff (e.g., >50% inhibition).

4.2. The Hit Validation Cascade

A primary hit is not a validated lead.[15] A rigorous validation workflow is essential to confirm activity and eliminate artifacts.[8]

G cluster_0 A Primary Hit B Confirmation Screen (Fresh Compound) A->B C Dose-Response Curve (Determine IC50) B->C Activity Confirmed G False Positive (Discard) B->G Activity Not Confirmed D Orthogonal Assay (Different Technology) C->D E Counter-Screen (Rule out non-specific effects) D->E Mechanism Confirmed D->G Mechanism Not Confirmed F Validated Hit (Ready for Hit-to-Lead) E->F Specific Activity E->G Non-specific/Artifact

Sources

Foundational

The Emergence of 2,6-Diazaspiro[3.4]octane: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Three-Dimensionality in Drug Design In the landscape of medicinal chemistry, the pursuit of novel mo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Three-Dimensionality in Drug Design

In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a perpetual endeavor. Historically, drug discovery has been dominated by compounds with a high degree of aromaticity, often leading to "flat" molecules. While successful, this chemical space is extensively explored, and compounds derived from it can suffer from poor solubility and metabolic instability. In recent years, there has been a paradigm shift towards molecules with greater three-dimensionality, characterized by a higher fraction of sp³-hybridized carbon atoms.[1] This structural complexity often translates into improved physicochemical properties, enhanced target selectivity, and novel intellectual property.

At the heart of this trend lies the concept of the "privileged scaffold" – a molecular framework that is capable of providing ligands for diverse biological targets. These scaffolds possess a unique combination of structural rigidity and synthetic accessibility, allowing for the presentation of functional groups in precise three-dimensional orientations. This guide focuses on the rise of one such scaffold: the 2,6-diazaspiro[3.4]octane core. Its unique topology, combining a strained azetidine ring with a pyrrolidine ring, offers a compelling platform for the development of next-generation therapeutics. This document will serve as a technical deep-dive into the synthesis, properties, and applications of this emerging privileged structure.[2]

The 2,6-Diazaspiro[3.4]octane Core: Structural and Physicochemical Advantages

The 2,6-diazaspiro[3.4]octane scaffold is a saturated heterocyclic system featuring two nitrogen atoms, one in each of the fused rings. This arrangement provides several key advantages for drug design:

  • Inherent Rigidity and Conformational Constraint: The spirocyclic nature of the scaffold imparts a high degree of rigidity, locking the conformation of the molecule. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity. The defined spatial arrangement of the nitrogen atoms and their substituents allows for precise probing of target binding pockets.

  • Improved Physicochemical Properties: The high sp³ character of the 2,6-diazaspiro[3.4]octane core generally leads to improved solubility, a key parameter for drug absorption and distribution. Furthermore, the presence of two basic nitrogen atoms offers opportunities to modulate the pKa of the molecule, which can be crucial for optimizing pharmacokinetic and pharmacodynamic properties.

  • Synthetic Tractability and Versatility: As will be detailed in the following sections, synthetic routes to the 2,6-diazaspiro[3.4]octane core have been developed that allow for the introduction of orthogonal protecting groups on the two nitrogen atoms.[1] This enables selective functionalization and the creation of diverse libraries of compounds for high-throughput screening. The two nitrogen atoms serve as convenient handles for introducing a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR).

Synthesis of the 2,6-Diazaspiro[3.4]octane Core: A Modular Approach

The successful application of a privileged scaffold is contingent upon robust and scalable synthetic routes. The synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane derivatives has been achieved through multi-step sequences that allow for gram-scale production. A common and effective strategy involves a [3+2] cycloaddition reaction.

General Synthetic Workflow

The following diagram illustrates a general and widely adopted workflow for the synthesis of the 2,6-diazaspiro[3.4]octane core, highlighting the key stages of construction and functionalization.

G cluster_0 Core Synthesis cluster_1 Diversification A Commercially Available Starting Materials (e.g., N-Boc-azetidin-3-one) B [3+2] Cycloaddition (e.g., with an azomethine ylide precursor) A->B Step 1 C Formation of Pyrrolidine Ring B->C Step 2 D Orthogonally Protected 2,6-Diazaspiro[3.4]octane Core (e.g., N-Boc, N-benzyl) C->D Step 3 E Selective Deprotection of N2 (Boc group) D->E G Selective Deprotection of N6 (Benzyl group) D->G F Functionalization at N2 (e.g., acylation, alkylation) E->F I Diverse Library of 2,6-Diazaspiro[3.4]octane Derivatives F->I H Functionalization at N6 (e.g., sulfonylation, arylation) G->H H->I

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Protocols for 6-Ethyl-2,6-diazaspiro[3.4]octane

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary & Strategic Rationale In contem...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary & Strategic Rationale

In contemporary drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy to improve pharmacokinetic properties, reduce hERG liabilities, and enhance target selectivity. Spirocyclic diamines, particularly the 2,6-diazaspiro[3.4]octane core, have emerged as privileged bioisosteres for piperazine and morpholine rings [1].

6-Ethyl-2,6-diazaspiro[3.4]octane is a highly valuable building block. The ethyl substitution at the 6-position (pyrrolidine nitrogen) precisely tunes the lipophilicity and basicity of the scaffold, while the secondary azetidine nitrogen remains available for subsequent coupling (e.g., amidation, Buchwald-Hartwig cross-coupling) [2]. This application note details a highly efficient, scalable, and orthogonally protected synthetic route to this molecule, emphasizing the mechanistic causality behind each protocol step.

Mechanistic Overview & Synthetic Strategy

The most robust and modular approach to synthesizing substituted 2,6-diazaspiro[3.4]octanes relies on the construction of the spirocyclic core via a [3+2] dipolar cycloaddition , followed by late-stage functionalization [3].

  • Core Assembly: The synthesis begins with commercially available 1-Boc-3-methyleneazetidine. A [3+2] cycloaddition with an azomethine ylide (generated in situ from N-benzylglycine and paraformaldehyde) constructs the pyrrolidine ring, yielding the orthogonally protected 2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane.

  • Orthogonal Deprotection: The benzyl group is selectively removed via palladium-catalyzed hydrogenolysis, leaving the acid-sensitive Boc group intact.

  • Reductive Amination: The free pyrrolidine amine undergoes reductive amination with acetaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because its mild hydride-donating capacity selectively reduces the intermediate iminium ion without over-reducing the aldehyde.

  • Final Cleavage: Acidic deprotection of the Boc group yields the target 6-Ethyl-2,6-diazaspiro[3.4]octane.

Workflow Visualization

SyntheticRoute SM 1-Boc-3-methyleneazetidine + N-Benzylglycine Cyclo [3+2] Cycloaddition (Toluene, Reflux, Dean-Stark) SM->Cyclo Core 2-Boc-6-benzyl- 2,6-diazaspiro[3.4]octane Cyclo->Core Debenz Pd/C, H2 (Hydrogenolysis) Core->Debenz SecAmine 2-Boc-2,6-diazaspiro [3.4]octane Debenz->SecAmine RedAm Acetaldehyde, NaBH(OAc)3 (Reductive Amination) SecAmine->RedAm EthylInt 2-Boc-6-ethyl- 2,6-diazaspiro[3.4]octane RedAm->EthylInt Deprot TFA / DCM (Boc Deprotection) EthylInt->Deprot Product 6-Ethyl-2,6-diazaspiro [3.4]octane Deprot->Product

Fig 1: Convergent synthetic workflow for 6-Ethyl-2,6-diazaspiro[3.4]octane.

Physicochemical Profiling

Understanding the physicochemical impact of substituting a standard piperazine with a 6-ethyl-spirocyclic core is critical for rational drug design. The table below summarizes the theoretical advantages.

PropertyPiperazine6-Ethyl-2,6-diazaspiro[3.4]octaneMedicinal Chemistry Implication
Fraction sp³ (Fsp³) 1.001.00Both high, but the spirocycle introduces complex 3D vectorization.
Conformational Rigidity High (Chair flip)Extremely HighReduces entropic penalty upon target binding; improves selectivity.
Calculated LogP (cLogP) ~ -1.17~ 0.85The ethyl group enhances lipophilicity, improving membrane permeability.
Topological Polar Surface Area 24.1 Ų24.1 ŲMaintains polarity profile while increasing steric bulk.

Detailed Experimental Protocols

Note: All procedures must be conducted in a functioning fume hood. Appropriate PPE (gloves, lab coat, safety goggles) is mandatory.

Protocol A: [3+2] Cycloaddition to 2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane

Scientific Rationale: The high temperature is required to drive the decarboxylation of the N-benzylglycine/paraformaldehyde adduct, generating the highly reactive azomethine ylide which undergoes a concerted stereospecific [3+2] cycloaddition with the exocyclic double bond of the azetidine [3].

  • Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1-Boc-3-methyleneazetidine (10.0 g, 59.1 mmol) in anhydrous toluene (200 mL).

  • Reagent Addition: Add N-benzylglycine (14.6 g, 88.6 mmol, 1.5 equiv) and paraformaldehyde (7.1 g, 236 mmol, 4.0 equiv).

  • Reaction: Heat the suspension to vigorous reflux (approx. 115°C) for 16 hours. The Dean-Stark trap will collect the water byproduct, driving the equilibrium forward.

  • Workup: Cool the mixture to room temperature. Filter through a pad of Celite to remove insoluble polymeric byproducts, washing the pad with ethyl acetate (100 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 80:20 to 50:50) to afford the product as a pale yellow oil.

Protocol B: Catalytic Debenzylation

Scientific Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere cleanly cleaves the benzylic C-N bond. Methanol is used as a protic solvent to stabilize the resulting secondary amine.

  • Setup: Dissolve 2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane (10.0 g, 33.1 mmol) in HPLC-grade Methanol (100 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10% w/w) under a blanket of argon to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon or Parr shaker at 30 psi). Stir vigorously at room temperature for 12 hours.

  • Workup: Filter the reaction mixture through a tightly packed Celite pad to remove the palladium catalyst. Caution: Do not let the filter cake dry out completely, as Pd/C can be pyrophoric.

  • Concentration: Evaporate the filtrate to yield 2-Boc-2,6-diazaspiro[3.4]octane as a colorless solid. Use directly in the next step.

Protocol C: Reductive Amination (Ethyl Installation)

Scientific Rationale: The use of NaBH(OAc)₃ in 1,2-dichloroethane (DCE) provides a mildly acidic environment that facilitates iminium ion formation while preventing the direct reduction of acetaldehyde to ethanol.

  • Setup: Dissolve 2-Boc-2,6-diazaspiro[3.4]octane (5.0 g, 23.5 mmol) in anhydrous DCE (75 mL).

  • Imine Formation: Add acetaldehyde (1.24 g, 1.58 mL, 28.2 mmol, 1.2 equiv) dropwise at 0°C. Add glacial acetic acid (0.1 mL) as a catalyst. Stir for 30 minutes at room temperature.

  • Reduction: Cool the mixture back to 0°C and add Sodium triacetoxyborohydride (7.47 g, 35.3 mmol, 1.5 equiv) in portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via LC-MS.

  • Quench & Extraction: Quench carefully with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer, extract the aqueous layer with DCM (2 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield 2-Boc-6-ethyl-2,6-diazaspiro[3.4]octane.

Protocol D: Boc Deprotection to Target Molecule
  • Setup: Dissolve the intermediate from Protocol C in anhydrous DCM (30 mL) and cool to 0°C.

  • Deprotection: Add Trifluoroacetic acid (TFA) (10 mL) dropwise. Stir at room temperature for 2 hours.

  • Isolation: Concentrate the mixture under vacuum to remove TFA. To obtain the free base, dissolve the residue in minimal water, basify to pH 12 with 2M NaOH, and extract exhaustively with a mixture of CHCl₃/Isopropanol (3:1). Dry and concentrate to yield 6-Ethyl-2,6-diazaspiro[3.4]octane .

References

  • Dans, M. G., et al. "Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts." ACS Journal of Medicinal Chemistry, vol. 64, no. 4, 2021.[Link]

  • Dong, X., & Zhao, W. "Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition." Chinese Journal of Organic Chemistry, 2014.[Link]

Application

High-Throughput Integration of 6-Ethyl-2,6-diazaspiro[3.4]octane in Parallel Synthesis: Strategies for Piperazine Bioisosteric Replacement

Application Note & Protocol Guide Prepared by: Senior Application Scientist, Discovery Chemistry Mechanistic Rationale: The Spirocyclic Advantage In modern drug discovery, escaping "flatland" by transitioning from planar...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Prepared by: Senior Application Scientist, Discovery Chemistry

Mechanistic Rationale: The Spirocyclic Advantage

In modern drug discovery, escaping "flatland" by transitioning from planar, sp²-hybridized rings to conformationally restricted, sp³-rich architectures is a proven strategy to reduce clinical attrition[1]. The 2,6-diazaspiro[3.4]octane core has emerged as a privileged bioisostere for piperazine, offering superior vectorization and improved physicochemical profiles, as demonstrated in the [2].

Within this chemical space, 6-ethyl-2,6-diazaspiro[3.4]octane is uniquely suited for parallel synthesis. The spiro[3.4] system consists of an azetidine ring fused to a pyrrolidine ring. The pre-installed ethyl group on the pyrrolidine nitrogen (position 6) acts as a stable, lipophilic N-cap. This leaves the sterically accessible azetidine nitrogen (position 2) available for high-throughput functionalization[3].

Crucially, the strain of the 4-membered azetidine ring forces its nitrogen lone pair into an orbital with increased s-character. This subtly reduces the nucleophilicity and basicity of the azetidine nitrogen compared to a standard piperidine. However, once functionalized (e.g., via amidation), the remaining 6-ethyl pyrrolidine nitrogen retains its basicity (pKₐ ~8.5), acting as a built-in basic tag that we can exploit for self-validating purification workflows.

Physicochemical Profiling

The substitution of a standard piperazine ring with a 6-ethyl-2,6-diazaspiro[3.4]octane core fundamentally alters the molecule's behavior in biological systems. The table below summarizes the causality behind these property shifts.

ParameterPiperazine Scaffold6-Ethyl-2,6-diazaspiro[3.4]octaneMechanistic Causality
Fraction sp³ (Fsp³) 0.801.00Complete sp³ hybridization enhances 3D spatial vectorization, disrupting flat π-stacking and improving aqueous solubility.
Basic pKₐ ~9.8 (Secondary amine)~8.5 (Pyrrolidine nitrogen)Lowered overall basicity significantly reduces hERG channel binding and mitigates phospholipidosis liability[2].
Conformational Rigidity High (Chair flip possible)Absolute (Spiro-locked)The quaternary spiro center locks the exit vectors, reducing the entropic penalty upon binding to the target protein[4].
Lipophilic Ligand Efficiency Baseline+0.5 to +1.2 (LLE)Maintains target affinity while lowering overall LogD, leading to a superior pharmacokinetic profile[1].

Parallel Synthesis Workflow

The following diagram outlines the divergent parallel synthesis pathways utilizing the spirocyclic core, emphasizing the orthogonal purification strategies that ensure library fidelity.

G A 6-Ethyl-2,6-diazaspiro[3.4]octane (Core Scaffold) B High-Throughput Dispensing (96-Well Format) A->B Aliquot C Parallel Amidation (R-COOH, HATU, DIPEA) B->C Pathway 1 D Parallel SNAr (Ar-X, K2CO3, DMSO) B->D Pathway 2 E In-Situ Scavenging (PS-Isocyanate + PS-Carbonate) C->E Crude Amide F SCX Catch-and-Release (Sulfonic Acid Resin) D->F Crude Arylamine G Self-Validating Elution (Pure Product Recovery) E->G Filtration F->G NH3/MeOH Elution

Workflow for parallel synthesis using 6-ethyl-2,6-diazaspiro[3.4]octane with scavenger validation.

Self-Validating Experimental Protocols

To ensure trustworthiness in high-throughput library generation, protocols must be "self-validating"—meaning the chemical physics of the reaction and purification inherently prevent the progression of failed reactions or unreacted starting materials into the final screening plates.

Protocol A: High-Throughput Amidation via Scavenger-Assisted Elution

Causality & Design: Because the azetidine nitrogen is slightly less nucleophilic than a standard secondary amine, we utilize HATU. The highly reactive 7-aza-benzotriazole active ester drives the acylation to completion rapidly. By using a stoichiometric excess of the spirocyclic amine, we ensure total consumption of the carboxylic acid.

Validation Rationale: Polymer-Supported (PS) Isocyanate covalently traps the excess amine, while PS-Carbonate neutralizes DIPEA and captures acidic HOAt byproducts. If a coupling fails, the scavengers consume the starting materials, resulting in a zero-mass return rather than a false-positive impure hit.

Step-by-Step Methodology:

  • Preparation: In a 96-well deep-well plate, dispense the carboxylic acid library (0.10 mmol, 1.0 eq) in anhydrous DMF (0.5 mL/well).

  • Activation: Add HATU (0.11 mmol, 1.1 eq) and DIPEA (0.30 mmol, 3.0 eq) to each well. Incubate at 25 °C for 10 minutes. Note: Pre-activation prevents competitive guanidinylation of the azetidine amine.

  • Coupling: Dispense 6-ethyl-2,6-diazaspiro[3.4]octane (0.12 mmol, 1.2 eq) into each well. Seal the plate and agitate at 25 °C for 4 hours.

  • Scavenging: Add PS-Isocyanate resin (0.06 mmol, 3.0 eq relative to excess amine) and PS-Carbonate resin (0.20 mmol). Agitate at 25 °C for 12 hours.

  • Recovery: Filter the plate contents through a frit into a collection plate. Wash the resin with DCM (0.5 mL). Concentrate the filtrate in vacuo to yield the pure amide product.

Protocol B: Parallel Nucleophilic Aromatic Substitution (SₙAr)

Causality & Design: The compact nature of the azetidine ring minimizes steric clash, making it an exceptional nucleophile for SₙAr against ortho/para-substituted aryl fluorides[3]. DMSO is selected to solvate and stabilize the Meisenheimer complex transition state. Finely powdered K₂CO₃ is used as a heterogeneous base to prevent the competitive degradation of the aryl fluoride that can occur with soluble organic bases.

Validation Rationale: This protocol utilizes SCX (Strong Cation Exchange) catch-and-release. Even after the azetidine nitrogen reacts, the 6-ethyl pyrrolidine nitrogen remains basic. This acts as a built-in purification tag, binding strongly to the sulfonic acid resin while neutral impurities (unreacted aryl fluorides, DMSO) wash away.

Step-by-Step Methodology:

  • Preparation: Dispense the aryl fluoride library (0.10 mmol, 1.0 eq) and 6-ethyl-2,6-diazaspiro[3.4]octane (0.11 mmol, 1.1 eq) into a 96-well reaction block.

  • Reaction: Add anhydrous DMSO (0.5 mL) and finely powdered K₂CO₃ (0.30 mmol, 3.0 eq). Seal and heat at 80 °C for 16 hours under agitation.

  • Catch: Cool the block to room temperature, dilute each well with MeOH (1.0 mL), and load the mixtures onto a pre-conditioned SCX-2 solid-phase extraction (SPE) plate.

  • Wash: Wash each well with MeOH (3 × 2.0 mL). Note: This completely removes DMSO and unreacted neutral aryl fluorides.

  • Release: Elute the basic spirocyclic product by passing 2M NH₃ in MeOH (2.0 mL) through the SPE plate into a clean collection block. Concentrate in vacuo.

References

  • Reilly, S. W., Puentes, L. N., Wilson, K., et al. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry, 2018.[Link][2]

  • "Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts." ACS Infectious Diseases, 2021.[Link][1]

  • "Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead." Molecules, 2023.[Link][3]

  • "Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes." ChemRxiv, 2021.[Link][4]

Sources

Method

Application Notes and Protocols for the Investigation of 6-Ethyl-2,6-diazaspiro[3.4]octane in Neurodegenerative Disease Research

Introduction: The Rationale for Investigating a Novel Spirocyclic Scaffold in Neurodegeneration The field of neurodegenerative disease research is in constant pursuit of novel chemical entities that can modulate disease-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigating a Novel Spirocyclic Scaffold in Neurodegeneration

The field of neurodegenerative disease research is in constant pursuit of novel chemical entities that can modulate disease-relevant pathways and offer neuroprotection. Spirocyclic scaffolds, with their inherent three-dimensionality and conformational rigidity, present a compelling class of structures for exploring new chemical space in drug discovery. The 2,6-diazaspiro[3.4]octane core, in particular, is an emerging privileged structure, with derivatives showing activity as sigma-1 receptor (σ1R) antagonists, a target implicated in neuroprotection and pain management.[1][2][3] This has led to the synthesis of diverse libraries based on this scaffold for various therapeutic areas, including CNS disorders.[4][5][6]

This document outlines a comprehensive, albeit hypothetical, research program for the initial investigation of a novel derivative, 6-Ethyl-2,6-diazaspiro[3.4]octane , as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's Disease (PD) and Alzheimer's Disease (AD). The protocols described herein are based on established and validated methodologies in the field and are designed to provide a robust preliminary assessment of the compound's neuroprotective potential.

The central hypothesis for this investigative program is that 6-Ethyl-2,6-diazaspiro[3.4]octane may confer neuroprotection through one or more mechanisms critical to the pathophysiology of neurodegenerative disorders, such as mitigating oxidative stress, reducing neuroinflammation, or preventing pathogenic protein aggregation.[7][8][9] The following protocols will guide the researcher from initial in vitro toxicity and efficacy screening to in vivo proof-of-concept studies.

Proposed Investigational Workflow

A tiered approach is recommended to efficiently evaluate the potential of 6-Ethyl-2,6-diazaspiro[3.4]octane. This workflow ensures that resources for more complex and costly in vivo studies are dedicated to compounds with promising initial activity and a favorable safety profile.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Proof-of-Concept cluster_2 Outcome synthesis Compound Synthesis & Purity Analysis cytotoxicity Protocol 1: Neuronal Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) synthesis->cytotoxicity Determine Safe Concentration Range neuroprotection Protocol 2: Neuroprotection Screening (e.g., 6-OHDA or Aβ insult) cytotoxicity->neuroprotection Non-toxic concentrations mechanistic Protocol 3: Mechanistic Assays (e.g., ROS, Protein Aggregation) neuroprotection->mechanistic Confirm neuroprotective effect pk_studies Pharmacokinetic Studies (optional, for dose selection) mechanistic->pk_studies Promising In Vitro Profile animal_model Protocol 4: Rodent Model of Neurodegeneration (e.g., MPTP Mouse Model of PD) pk_studies->animal_model behavioral Protocol 5: Behavioral Analysis (e.g., Rotarod Test) animal_model->behavioral post_mortem Protocol 6: Post-mortem Analysis (e.g., HPLC, Immunohistochemistry) behavioral->post_mortem go_nogo Go/No-Go Decision for Lead Optimization post_mortem->go_nogo

Caption: Proposed workflow for the evaluation of 6-Ethyl-2,6-diazaspiro[3.4]octane.

PART 1: In Vitro Evaluation of Neuroprotective Potential

The initial phase of investigation focuses on cell-based assays to determine the cytotoxicity and neuroprotective efficacy of 6-Ethyl-2,6-diazaspiro[3.4]octane. Human neuroblastoma cells, such as the SH-SY5Y line, are a common and appropriate model for initial screening due to their neuronal characteristics and ease of culture.[10]

Protocol 1: Neuronal Cytotoxicity Assessment via MTT Assay

Rationale: Before assessing for neuroprotective effects, it is crucial to determine the concentration range at which 6-Ethyl-2,6-diazaspiro[3.4]octane is not toxic to the neuronal cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • 6-Ethyl-2,6-diazaspiro[3.4]octane (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2.5 x 10^4 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of 6-Ethyl-2,6-diazaspiro[3.4]octane in complete culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO.

  • Incubate the plate for 24 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve to determine the CC50 (50% cytotoxic concentration).

ParameterDescription
Cell Line SH-SY5Y
Seeding Density 2.5 x 10^4 cells/mL
Compound 6-Ethyl-2,6-diazaspiro[3.4]octane
Concentration Range 0.1 µM - 100 µM
Incubation Time 24 hours
Readout Absorbance at 570 nm
Protocol 2: Neuroprotection Assay Against Oxidative Stress

Rationale: Oxidative stress is a common pathological mechanism in many neurodegenerative diseases.[11] 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively damages dopaminergic neurons by inducing oxidative stress and mitochondrial dysfunction, making it a relevant model for Parkinson's disease research.[8][12]

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • 6-Ethyl-2,6-diazaspiro[3.4]octane (at non-toxic concentrations determined in Protocol 1)

  • 6-hydroxydopamine (6-OHDA)

  • MTT assay reagents

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment: After 24 hours, pre-treat the cells with various non-toxic concentrations of 6-Ethyl-2,6-diazaspiro[3.4]octane for 2 hours.

  • Toxin Exposure: Following pre-treatment, add 6-OHDA to the wells to a final concentration of 100 µM (or a pre-determined toxic concentration) in the presence of the compound.

  • Controls: Include the following control groups:

    • Untreated cells (control)

    • Cells treated with 6-OHDA only (toxin control)

    • Cells treated with the compound only (compound control)

  • Incubation: Incubate the plate for an additional 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage of neuroprotection relative to the 6-OHDA-treated group.

Protocol 3: Mechanistic Insight - Assessment of Intracellular Reactive Oxygen Species (ROS)

Rationale: To understand if the observed neuroprotection is due to antioxidant properties, it is essential to measure intracellular ROS levels. Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent in the presence of ROS.

Materials:

  • SH-SY5Y cells

  • 6-Ethyl-2,6-diazaspiro[3.4]octane

  • 6-OHDA

  • DCFH-DA dye (2',7'-dichlorofluorescin diacetate)

  • Black, clear-bottom 96-well plates

Procedure:

  • Follow steps 1-4 from Protocol 2, seeding cells in a black, clear-bottom 96-well plate.

  • Dye Loading: After the 24-hour incubation with the compound and toxin, wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Compare the fluorescence levels between the different treatment groups. A reduction in fluorescence in the compound-treated group compared to the toxin-only group would suggest antioxidant activity.

PART 2: In Vivo Proof-of-Concept in a Parkinson's Disease Model

Should 6-Ethyl-2,6-diazaspiro[3.4]octane demonstrate significant and dose-dependent neuroprotection in vitro, the next logical step is to evaluate its efficacy in an animal model. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used and well-characterized model that mimics the dopaminergic neurodegeneration seen in Parkinson's disease.[13][14]

Protocol 4: MPTP Mouse Model of Parkinson's Disease

Rationale: MPTP is a neurotoxin that induces the selective destruction of dopaminergic neurons in the substantia nigra, leading to motor deficits similar to those in Parkinson's disease.[12] This model is ideal for testing the neuroprotective or neurorestorative effects of novel compounds.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • MPTP-HCl (handle with extreme caution and appropriate safety measures)

  • 6-Ethyl-2,6-diazaspiro[3.4]octane

  • Sterile saline (0.9%)

  • Vehicle for compound administration

Procedure:

  • Acclimatization and Grouping: Acclimatize mice for at least one week. Randomly assign mice to the following groups (n=10-12 per group):

    • Group 1: Vehicle Control (saline injections)

    • Group 2: MPTP Control (MPTP injections + vehicle for the test compound)

    • Group 3: Test Compound + MPTP (pre-treatment with 6-Ethyl-2,6-diazaspiro[3.4]octane followed by MPTP)

  • Compound Administration: The route and dose of 6-Ethyl-2,6-diazaspiro[3.4]octane would need to be determined, potentially through preliminary pharmacokinetic studies. For this protocol, we will assume intraperitoneal (i.p.) injection. Administer the test compound (e.g., 10 mg/kg, i.p.) or its vehicle 30 minutes before each MPTP injection.

  • Toxin Administration: Administer MPTP-HCl (e.g., 20-30 mg/kg, i.p.) once daily for five consecutive days. Administer an equivalent volume of saline to the vehicle control group.[15]

  • Monitoring: Monitor the animals daily for any signs of distress.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase (5 days) cluster_2 Post-Treatment Phase (21 days) acclimatize Acclimatize Mice (1 week) baseline Baseline Behavioral Testing (Rotarod) acclimatize->baseline compound_admin Administer Test Compound or Vehicle (i.p.) baseline->compound_admin mptp_admin Administer MPTP or Saline (i.p., 30 mins later) compound_admin->mptp_admin behavioral_post Post-Treatment Behavioral Testing (Rotarod, Day 7, 14, 21) mptp_admin->behavioral_post euthanasia Euthanasia & Tissue Collection (Day 21) behavioral_post->euthanasia analysis Neurochemical & Histological Analysis euthanasia->analysis

Caption: Experimental timeline for the MPTP mouse model study.

Protocol 5: Behavioral Assessment - Rotarod Test

Rationale: The rotarod test is a standard method for assessing motor coordination and balance in rodent models of Parkinson's disease.[15] MPTP-induced motor deficits are expected to reduce the time a mouse can stay on a rotating rod.

Apparatus:

  • Automated rotarod unit with an accelerating rotating rod.

Procedure:

  • Training: For 2-3 days before the baseline test, train the mice on the rotarod at a constant low speed (e.g., 4 rpm).

  • Baseline and Post-treatment Testing: Test the mice at baseline (before MPTP) and at specified time points post-MPTP (e.g., days 7, 14, and 21).

  • Testing Protocol: Place the mouse on the rod and start the trial. The rod should accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over 5 minutes.

  • Data Collection: Record the latency to fall for each mouse. Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.

Protocol 6: Post-mortem Neurochemical and Histological Analysis

Rationale: To confirm that behavioral improvements are correlated with the protection of dopaminergic neurons, post-mortem analysis of the brain is essential. This involves quantifying dopamine levels and visualizing the surviving neurons.

Procedure:

  • Tissue Collection: At the end of the study (e.g., 21 days post-MPTP), euthanize the mice. Rapidly dissect the brains, isolating the striata for neurochemical analysis and fixing the other hemisphere for histology.

  • Neurochemical Analysis (HPLC):

    • Homogenize the striatal tissue in perchloric acid.

    • Use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to measure the levels of dopamine (DA) and its metabolites, DOPAC and HVA.[15]

  • Immunohistochemistry (IHC):

    • Process the fixed brain hemisphere and cut sections through the substantia nigra.

    • Perform IHC using an antibody against Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis.

    • Count the number of TH-positive neurons in the substantia nigra using stereological methods to quantify neuronal survival.[16]

Hypothetical Data Summary

The following tables represent the type of quantitative data that would be generated from these protocols.

Table 1: In Vitro Results

Assay Parameter 6-Ethyl-2,6-diazaspiro[3.4]octane
Cytotoxicity CC50 (µM) > 100
Neuroprotection (vs. 6-OHDA) EC50 (µM) 5.2

| ROS Inhibition (vs. 6-OHDA) | % Reduction at 10 µM | 65% |

Table 2: In Vivo Results (MPTP Model)

Measurement MPTP Control Group Test Compound + MPTP Group
Rotarod Latency (s) at Day 21 85 ± 12 210 ± 25*
Striatal Dopamine (ng/mg tissue) 35 ± 8 82 ± 11*
TH+ Neurons in SNc (% of Control) 45% ± 7% 85% ± 9%*

*Hypothetical data indicating a significant protective effect.

Conclusion

The protocols detailed in this application note provide a comprehensive framework for the initial preclinical evaluation of 6-Ethyl-2,6-diazaspiro[3.4]octane in the context of neurodegenerative disease research. By starting with fundamental in vitro assays to establish a safety and preliminary efficacy profile, researchers can make an informed decision about progressing to more complex and resource-intensive in vivo models. A positive outcome from this series of experiments would provide a strong rationale for further lead optimization and more extensive preclinical development of this novel spirocyclic compound as a potential disease-modifying therapy.

References

  • Lee, S. H., et al. (2025, November 13). Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models. STAR Protocols. Retrieved from [Link]

  • Parkinson's News Today. (2024, January 2). Four-step method proposed to test chemicals for Parkinson's risk. Retrieved from [Link]

  • Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. Retrieved from [Link]

  • PubMed. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Retrieved from [Link]

  • Kim, J. J., et al. (2022, March 17). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Aging Neuroscience. Retrieved from [Link]

  • Auctores. (2025, May 27). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]

  • Pieper, A. (2017, January 1). Neuroprotective Small Molecules as Novel Treatments for ALS. Grantome. Retrieved from [Link]

  • Taylor, D., et al. (2021, February 12). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Szałkowska, A., et al. (2021, June 16). Current Approaches and Tools Used in Drug Development against Parkinson's Disease. International Journal of Molecular Sciences. Retrieved from [Link]

  • Colca, J. R., et al. (2015, April 6). Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective. PNAS. Retrieved from [Link]

  • PubMed. (2023, March 5). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. Retrieved from [Link]

  • Drug Discovery World. (2024, April 26). Assay design for Alzheimer's disease: key considerations and emerging trends. Retrieved from [Link]

  • Pajaro-Castro, N. P., et al. (2024, December 18). Computational screening, synthesis and neuroprotective evaluation of small molecule for the treatment of alzheimer's disease. Vitae. Retrieved from [Link]

  • PubMed. (2021, February 25). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Retrieved from [Link]

  • ACS Omega. (2024, February 4). Screening Techniques for Drug Discovery in Alzheimer's Disease. Retrieved from [Link]

  • Life Medicine. (2022, June 28). Small-molecule activation of NAMPT as a potential neuroprotective strategy. Retrieved from [Link]

  • PMC. (n.d.). Screening Techniques for Drug Discovery in Alzheimer's Disease. Retrieved from [Link]

  • SIOC Journals. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF. Retrieved from [Link]

  • PubMed. (2017, August 1). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Retrieved from [Link]

  • MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Retrieved from [Link]

  • PMC. (n.d.). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]

  • PubMed. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]

  • Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Potential Role of Heterocyclic Aromatic Amines in Neurodegeneration. Retrieved from [Link]

  • MDPI. (2025, February 7). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Retrieved from [Link]

  • ResearchGate. (2025, August 29). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF. Retrieved from [Link]

  • PMC. (2021, August 28). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Retrieved from [Link]

  • PMC. (n.d.). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. Retrieved from [Link]

  • PMC. (2026, February 13). Environmental Substances Associated with Neurodegeneration: An Overview of Parkinson's Disease and Related Genotoxic Endpoints. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis and Evaluation of 2,6-Diazaspiro[3.4]octane-Based Sigma-1 Receptor Antagonists

Prepared for: Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical guide for the synthesis, characterization, and preclinical evaluation of a novel class of Sigma-1...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide for the synthesis, characterization, and preclinical evaluation of a novel class of Sigma-1 Receptor (S1R) antagonists based on the 2,6-diazaspiro[3.4]octane scaffold. The protocols and insights are curated from peer-reviewed literature to ensure scientific integrity and reproducibility.

Introduction: The Sigma-1 Receptor as a Compelling Therapeutic Target

The Sigma-1 Receptor (S1R) is a unique ligand-operated molecular chaperone located primarily at the mitochondria-associated membrane of the endoplasmic reticulum (ER).[1][2] Initially misidentified as an opioid receptor, it is now known to be a distinct protein that modulates a wide array of cellular functions, including calcium homeostasis, ion channel activity, oxidative stress responses, and neuronal signaling.[2][3] S1R's role as a central modulator of cellular health has implicated it in a multitude of pathological conditions, making it a promising pharmacological target for therapeutic intervention.[2]

S1R antagonists, which block the receptor's activity, have demonstrated significant therapeutic potential in preclinical models of various disorders.[4] Notably, they have shown robust efficacy in models of neuropathic pain, including painful diabetic neuropathy, where they can alleviate mechanical allodynia and thermal hyperalgesia.[1][5] Furthermore, S1R antagonism is being explored for its neuroprotective effects in diseases like Alzheimer's, Parkinson's, and ALS, as well as for its potential in cancer therapy.[2][3]

The 2,6-diazaspiro[3.4]octane core is an attractive, sp³-rich scaffold in medicinal chemistry.[6][7] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, which is critical for achieving high-affinity and selective interactions with biological targets. Recent studies have successfully utilized this scaffold to develop potent and selective S1R antagonists, highlighting its potential for generating novel analgesic compounds that may also mitigate opioid tolerance.[8] This guide details the synthesis and evaluation of such compounds.

Section 1: Synthesis of the 2,6-Diazaspiro[3.4]octane Core

The synthesis of the core spirocyclic structure is a critical first step. Several routes have been developed, often employing methods like [3+2] cycloaddition or the annulation of azetidine and cyclopentane rings.[9][10][11] The following protocol outlines a representative, multi-step synthesis to obtain an orthogonally protected 2,6-diazaspiro[3.4]octane building block, which is essential for subsequent derivatization.

Protocol 1: Synthesis of a Protected 2,6-Diazaspiro[3.4]octane Intermediate

This protocol is a composite representation of common strategies in the literature for assembling the core scaffold.[7][9][12]

Step 1: Formation of Protected Azetidinone

  • Reaction: Begin with a suitable β-amino acid derivative. Cyclization is typically achieved using a coupling agent like EDC/HOBt or by forming an activated ester followed by intramolecular aminolysis.

  • Rationale: This step forms the four-membered azetidine ring, which is one of the two rings in the final spirocycle. Protecting groups (e.g., Boc, Cbz) are crucial for directing the subsequent reactions.

Step 2: Introduction of the Quaternary Spirocyclic Center

  • Reaction: Generate an enolate from the protected azetidinone using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C).

  • Acylation: Treat the enolate with an acylating agent (e.g., a protected γ-aminobutyric acid derivative) to introduce the side chain that will form the second ring.

  • Rationale: This enolate acylation is the key step that constructs the all-carbon quaternary center, the defining feature of a spirocycle.

Step 3: Reduction and Intramolecular Cyclization

  • Reaction: Selectively reduce the keto group in the newly introduced side chain to a hydroxyl group using a reducing agent like sodium borohydride (NaBH₄).

  • Activation & Cyclization: Activate the hydroxyl group (e.g., by converting it to a mesylate or tosylate) and perform an intramolecular nucleophilic substitution by the terminal amine (after deprotection, if necessary) to form the five-membered ring. Alternatively, reductive amination can be employed.

  • Rationale: This sequence closes the second ring, completing the 2,6-diazaspiro[3.4]octane framework.

Step 4: Final Protection/Deprotection

  • Reaction: Depending on the overall synthetic strategy, the nitrogen atoms are protected with orthogonal groups (e.g., Boc and Benzyl) to allow for selective deprotection and functionalization in the subsequent steps.

  • Rationale: Orthogonal protection is a cornerstone of modern synthetic chemistry, enabling the selective modification of one part of the molecule while others remain inert.

Section 2: Synthesis of a Potent 2,6-Diazaspiro[3.4]octan-7-one-Based S1R Antagonist

Building upon the core, this section details the synthesis of a specific and potent S1R antagonist, compound 32 , as described in the literature.[8] This compound demonstrated high affinity for S1R and was effective in enhancing morphine analgesia in vivo.[8]

Synthetic Workflow for Target Antagonist

A 1. Boc-protected 2,6-diazaspiro[3.4]octan-7-one B 2. N-Alkylation with 4-fluorobenzyl bromide A->B K2CO3, MeCN C 3. Boc Deprotection (TFA/DCM) B->C D 4. Amide Coupling with 2-(4-chlorophenyl)acetic acid C->D HATU, DIPEA, DMF E Final Product (Compound 32) Potent S1R Antagonist D->E cluster_0 Synthesis & Purification cluster_1 In Vitro Evaluation cluster_2 In Vivo Testing Syn Chemical Synthesis Pur Purification & Characterization (NMR, MS) Syn->Pur Mem Membrane Preparation (e.g., Guinea Pig Liver) Pur->Mem Bind S1R Radioligand Binding Assay Mem->Bind Data Data Analysis (IC50 -> Ki Calculation) Bind->Data Model Animal Model of Pain (e.g., Diabetic Neuropathy) Data->Model Test Behavioral Testing (Allodynia, Hyperalgesia) Model->Test

Sources

Method

High-Throughput Screening Assays for Diazaspiro[3.4]octane Compounds: Bridging Bioisosterism and Phenotypic Efficacy

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Validated Protocols Introduction: The "Escape from Flatland" In modern medicinal chemistry, the over-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Validated Protocols

Introduction: The "Escape from Flatland"

In modern medicinal chemistry, the over-reliance on flat, sp2-hybridized aromatic rings has frequently led to clinical attrition due to poor solubility, off-target promiscuity, and suboptimal pharmacokinetics. To navigate away from these liabilities, drug discovery has embraced the "escape from flatland" paradigm, emphasizing the incorporation of sp3-rich scaffolds[1].

The diazaspiro[3.4]octane core has emerged as a highly privileged, three-dimensional bioisostere for traditional saturated heterocycles like piperazine and morpholine. By increasing the fraction of sp3 carbons (Fsp3), this scaffold enhances receptor-ligand complementarity and metabolic stability. Recent high-throughput screening (HTS) campaigns have successfully leveraged diazaspiro[3.4]octanes to discover novel antimalarials against Plasmodium falciparum[2], potent antitubercular leads[3], and highly selective PARP-1 inhibitors with drastically reduced off-target DNA damage compared to their piperazine counterparts[4].

This application note provides a comprehensive, self-validating HTS workflow specifically optimized for screening diazaspiro[3.4]octane compound libraries. Using PARP-1 inhibition as a primary case study, we detail the causality behind our experimental designs, moving from biochemical target engagement to phenotypic validation.

Assay Rationale and System Causality

Screening spirocyclic compounds requires assays that can accurately distinguish target-specific engagement from non-specific cytotoxicity.

  • Primary Biochemical Screen (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard absorbance or prompt fluorescence assays. While diazaspiro[3.4]octanes generally exhibit lower autofluorescence than flat aromatic systems, HTS libraries often contain diverse functional groups. TR-FRET introduces a temporal delay between excitation and emission reading, allowing short-lived background fluorescence to decay. This ensures a high Z'-factor and eliminates false positives.

  • Secondary Phenotypic Screen (Cell Viability): Biochemical potency does not guarantee cellular efficacy. Because diazaspiro[3.4]octanes are specifically engineered to reduce the inherent cytotoxicity often seen with piperazine cores[4], a downstream phenotypic viability assay is mandatory. Measuring ATP via luminescence (CellTiter-Glo) provides an orthogonal, self-validating check: it confirms that the compound penetrates the cell membrane to reach its target while verifying the absence of broad-spectrum cytotoxicity.

HTS_Workflow Lib Diazaspiro[3.4]octane Library (High Fsp3) Prep Acoustic Dispensing (Echo 555) 384-well Lib->Prep Primary Primary Biochemical Screen (TR-FRET PARP-1 Assay) Prep->Primary HitPick Hit Selection (IC50 < 1 µM) Primary->HitPick Secondary Secondary Phenotypic Screen (Cell Viability / Cytotoxicity) HitPick->Secondary Lead Lead Optimization (Bioisostere Profiling) Secondary->Lead

Figure 1: High-throughput screening cascade for diazaspiro[3.4]octane derivatives.

Experimental Protocols

Protocol A: 384-Well TR-FRET Biochemical Assay (Target: PARP-1)

Mechanistic Principle: The assay utilizes a Europium (Eu)-labeled donor and an Allophycocyanin (APC)-labeled acceptor. When PARP-1 is active, it binds the substrate, bringing the donor and acceptor into close proximity. Excitation of Europium at 340 nm results in energy transfer to APC, emitting at 665 nm. Diazaspiro[3.4]octane inhibitors block this interaction, resulting in a loss of the 665 nm signal.

TR_FRET_Mechanism Eu Europium (Eu) Donor (Excitation: 340 nm) Target PARP-1 Enzyme + Biotinylated Substrate Eu->Target Binds APC Streptavidin-APC Acceptor (Emission: 665 nm) Eu->APC FRET Signal (Active) Target->APC Binds Inhibitor Diazaspiro[3.4]octane Inhibitor Inhibitor->Target Blocks Activity (Loss of FRET)

Figure 2: TR-FRET assay logic for screening diazaspiro[3.4]octane PARP-1 inhibitors.

Step-by-Step Methodology:

  • Compound Transfer: Using an acoustic liquid handler (e.g., Labcyte Echo 555), dispense 10 nL of diazaspiro[3.4]octane compounds (from 10 mM DMSO stock plates) into a low-volume 384-well pro-bind microplate.

    • Causality: Acoustic dispensing transfers nanoliter volumes via sound energy. This eliminates pipette tip carryover and keeps the final DMSO concentration below 0.1%, preventing DMSO-induced enzyme denaturation.

  • Enzyme Addition: Add 5 µL of PARP-1 enzyme (diluted in 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM DTT) to all wells except negative controls. Centrifuge at 1,000 x g for 1 minute.

  • Pre-Incubation: Incubate the plate at room temperature (RT) for 15 minutes.

    • Causality: Spirocyclic compounds often exhibit altered binding kinetics due to their rigid 3D conformations. A pre-incubation step allows slow-binding diazaspiro derivatives to reach thermodynamic equilibrium with the target.

  • Substrate Addition: Initiate the reaction by adding 5 µL of a master mix containing NAD+ and biotinylated DNA substrate. Incubate for 30 minutes at RT.

  • Detection: Add 10 µL of the TR-FRET detection mixture (Eu-labeled anti-PARP antibody and Streptavidin-APC in EDTA-containing buffer). The EDTA quenches the reaction by chelating essential metal cofactors.

  • Readout: Incubate for 60 minutes at RT. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using an excitation of 340 nm and dual emission at 615 nm (Eu) and 665 nm (APC). Calculate the FRET ratio (665/615).

Protocol B: 384-Well Phenotypic Cytotoxicity Assay (CellTiter-Glo)

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., BRCA-mutant and wild-type counter-screen lines) at 2,000 cells/well in 20 µL of complete media into 384-well white opaque tissue culture plates. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Acoustically dispense compounds directly into the culture wells to achieve a 10-point dose-response curve (top concentration 50 µM, 1:3 dilutions).

  • Incubation: Incubate for 72 hours.

  • Equilibration: Remove plates from the incubator and allow them to equilibrate to RT for 30 minutes.

    • Causality: The luciferase enzyme in the CellTiter-Glo reagent is highly temperature-sensitive. Uneven temperature gradients across the 384-well plate will cause edge effects, severely skewing luminescence data.

  • Lysis and Detection: Add 20 µL of CellTiter-Glo reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.

  • Readout: Measure luminescence using an integration time of 0.5 seconds per well.

Data Presentation & Interpretation

The primary advantage of the diazaspiro[3.4]octane core is its ability to maintain target affinity while drastically improving the safety profile. The table below illustrates a representative data summary comparing a traditional piperazine-based inhibitor (analogous to Olaparib) against its diazaspiro[3.4]octane bioisosteres[4].

Compound ScaffoldFsp3 IndexPARP-1 IC₅₀ (nM)Target Cell Viability IC₅₀ (µM)Off-Target Cytotoxicity (WT, µM)
Piperazine (Parent) 0.255.2 ± 0.40.5< 5.0 (High Toxicity)
2,6-Diazaspiro[3.4]octane 0.6016.1 ± 1.20.8> 50.0 (Safe)
2,5-Diazaspiro[3.4]octane 0.60450.0 ± 15.0> 10.0> 50.0 (Safe)

Interpretation: While the 2,6-diazaspiro[3.4]octane analog shows a slight (~3-fold) reduction in biochemical PARP-1 affinity compared to the piperazine parent, it successfully eliminates off-target cytotoxicity in wild-type cells (IC₅₀ > 50 µM). This demonstrates the successful application of the spirocyclic bioisostere to widen the therapeutic window, a critical milestone in lead optimization[4].

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Source: nih.gov.
  • Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Source: acs.org.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Source: mdpi.com.
  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Source: bldpharm.com.

Sources

Technical Notes & Optimization

Troubleshooting

"challenges in the multi-gram synthesis of 6-Ethyl-2,6-diazaspiro[3.4]octane"

Welcome to the Spirocyclic Diamine Technical Support Center . This comprehensive guide is engineered for medicinal chemists, process scientists, and drug development professionals tasked with the scale-up of conformation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Spirocyclic Diamine Technical Support Center . This comprehensive guide is engineered for medicinal chemists, process scientists, and drug development professionals tasked with the scale-up of conformationally restricted diamines.

The 6-Ethyl-2,6-diazaspiro[3.4]octane scaffold is a highly sought-after, sp3 -rich bioisostere for piperazine and morpholine, known to improve target selectivity and pharmacokinetic profiles[1]. However, translating its synthesis from milligram-scale discovery chemistry to multi-gram process chemistry introduces severe challenges in thermal management, regioselectivity, and the isolation of highly polar intermediates[2].

This guide provides field-proven troubleshooting logic, mechanistic insights, and self-validating protocols to ensure a robust, scalable synthesis.

I. Multi-Gram Synthetic Workflow

To successfully synthesize 6-Ethyl-2,6-diazaspiro[3.4]octane, the workflow must be divided into three distinct phases: Core Assembly, Orthogonal Deprotection, and Selective N-Alkylation.

G A 1. Starting Material N-Boc-Azetidine Derivative B 2. [3+2] Cycloaddition (Azomethine Ylide Generation) A->B C 3. Orthogonally Protected Core 2-Boc-6-Benzyl-Spiro[3.4]octane B->C D 4. Selective Hydrogenolysis (Pd/C, H2, Acidic Media) C->D E 5. Reductive Amination (Acetaldehyde, STAB) D->E F 6. Final Target 2-Boc-6-Ethyl-Spiro[3.4]octane E->F

Workflow for the multi-gram synthesis of 6-Ethyl-2,6-diazaspiro[3.4]octane.

II. Troubleshooting & FAQs

Q1: Core Assembly Scale-Up

Issue: During the [3+2] cycloaddition to form the 2,6-diazaspiro[3.4]octane core, my yields drop from 85% (100 mg scale) to 45% (15 g scale). What is causing this, and how do I fix it?

Causality & Solution: The synthesis of the core typically relies on the reaction of an N-Boc-protected azetidine-derived acrylate with an azomethine ylide (generated in situ from N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine)[3]. On a small scale, the exotherm of ylide generation is easily dissipated. On a multi-gram scale, poor heat transfer leads to thermal runaway, causing premature decomposition or dimerization of the highly reactive ylide. To fix this: Transition to a controlled-addition protocol. Use a syringe pump to add the ylide precursor over 2–3 hours while maintaining strict internal temperature control (0–5 °C). Utilizing catalytic trifluoroacetic acid (TFA) instead of thermal cracking ensures controlled ylide generation at lower temperatures[3].

Q2: Orthogonal Protection Stalling

Issue: I've successfully synthesized the 2-Boc-6-benzyl-2,6-diazaspiro[3.4]octane core. However, hydrogenolysis (Pd/C, H2​ ) to remove the benzyl group stalls at 50% conversion on a 10-gram scale.

Causality & Solution: Catalyst poisoning is the culprit. The resulting spirocyclic diamine product is highly basic and strongly coordinates to the palladium surface, inhibiting further catalytic turnover. Furthermore, trace sulfur or silyl impurities from the [3+2] cycloaddition can permanently poison the catalyst. To fix this: Perform the hydrogenation in the presence of 1.1 equivalents of acetic acid or HCl. This protonates the newly formed secondary amine, preventing it from coordinating to the Pd catalyst. A self-validating check is to monitor the reaction via LC-MS; if stalling occurs, filtering the mixture and resubmitting it to fresh Pearlman’s catalyst ( Pd(OH)2​/C ) will drive the reaction to completion[4].

Q3: N-Ethylation Selectivity

Issue: When installing the 6-ethyl group, direct alkylation with ethyl bromide yields a complex mixture of unreacted starting material, product, and quaternary ammonium salts.

Causality & Solution: The pyrrolidine nitrogen (N-6) in the spiro[3.4]octane system is highly nucleophilic and sterically unhindered. Direct alkylation lacks the kinetic differentiation required to stop at the tertiary amine, leading to over-alkylation. To fix this: Switch to a reductive amination pathway using acetaldehyde and sodium triacetoxyborohydride (STAB). The iminium intermediate forms rapidly, and STAB (which is less reactive than NaBH4​ ) selectively reduces the iminium ion without reducing the free aldehyde, ensuring strictly mono-ethylation.

Pathway N1 Free Pyrrolidine N-6 (Secondary Amine) N2 Acetaldehyde Addition (-H2O) N1->N2 N3 Iminium Ion Intermediate (Highly Electrophilic) N2->N3 N4 Hydride Transfer (from STAB) N3->N4 N5 N-Ethyl Tertiary Amine (Sterically Shielded) N4->N5

Mechanistic pathway of reductive amination to selectively install the 6-ethyl group.

Q4: Isolation of Highly Polar Products

Issue: My final 2-Boc-6-ethyl-2,6-diazaspiro[3.4]octane is completely lost during aqueous workup. How do I isolate it?

Causality & Solution: Spirocyclic diamines possess extremely high aqueous solubility due to their rigid, compact, sp3 -rich structure and dual basic centers[2]. Traditional liquid-liquid extraction (e.g., EtOAc/Water) fails because the partition coefficient heavily favors the aqueous phase. To fix this: Avoid aqueous workup entirely. Quench the reductive amination with a minimal amount of saturated aqueous NaHCO3​ , strip the solvents in vacuo, and extract the dry residue with a highly polar organic mixture (e.g., 20% isopropanol in chloroform). For optimal multi-gram isolation, precipitate the product directly from an organic solvent (like diethyl ether) as an oxalate salt.

III. Quantitative Data: N-Ethylation Strategies

The following table summarizes the performance of different N-ethylation strategies evaluated on a 15-gram scale. Reductive amination is the only viable method for process-scale synthesis.

StrategyReagents & ConditionsConversion RateMono-alkylation SelectivityMulti-gram YieldPrimary Impurity Profile
Direct Alkylation EtBr (1.1 eq), K2​CO3​ , MeCN, 60 °C>95%Low (<50%)35%Quaternary ammonium salts, unreacted SM
Reductive Amination Acetaldehyde (1.2 eq), STAB (1.5 eq), DCE, RT>98%High (>95%)88% Trace ethanol (from aldehyde reduction)
Direct Alkylation EtI (1.0 eq), DIPEA, DMF, RT85%Moderate (60%)42%Dialkylated byproducts

IV. Validated Experimental Protocols

Protocol A: Multi-Gram Assembly of 2-Boc-6-Benzyl-2,6-diazaspiro[3.4]octane

This protocol utilizes a controlled [3+2] cycloaddition to prevent thermal runaway[3].

  • Preparation: In a flame-dried 1 L 3-neck flask equipped with a mechanical stirrer and internal thermometer, dissolve tert-butyl 3-methyleneazetidine-1-carboxylate (15.0 g, 88.6 mmol) in anhydrous dichloromethane (DCM, 300 mL).

  • Catalysis: Add trifluoroacetic acid (TFA, 0.68 mL, 8.86 mmol, 0.1 eq) and cool the mixture to 0 °C using an ice-water bath.

  • Ylide Generation: Load N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (25.2 g, 106.3 mmol, 1.2 eq) into a syringe pump. Add this solution dropwise over 2.5 hours, ensuring the internal temperature does not exceed 5 °C.

  • Maturation: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12 hours. Self-Validation: Check TLC (Hexane/EtOAc 3:1); the starting material spot should be completely consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ (100 mL). Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via flash chromatography to yield the orthogonally protected core as a pale yellow oil (~22.5 g, 84% yield).

Protocol B: Selective N-Ethylation via Reductive Amination

This protocol converts the debenzylated core into the final 6-ethyl target without over-alkylation.

  • Imine Formation: Dissolve 2-Boc-2,6-diazaspiro[3.4]octane (10.0 g, 47.1 mmol) in anhydrous 1,2-dichloroethane (DCE, 150 mL) under a nitrogen atmosphere. Cool to 0 °C. Add acetaldehyde (2.49 g, 56.5 mmol, 1.2 eq) dropwise. Stir for 30 minutes to allow complete iminium ion formation.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (STAB, 14.9 g, 70.6 mmol, 1.5 eq) over 15 minutes. The reaction is mildly exothermic.

  • Maturation: Remove the ice bath and stir at room temperature for 4 hours. Self-Validation: LC-MS should indicate a single peak corresponding to the [M+H]+ of the ethylated product (m/z = 241.2).

  • Non-Aqueous Isolation: Add 10 mL of water to quench unreacted STAB, then immediately concentrate the entire mixture to dryness in vacuo. Suspend the resulting white solid in a mixture of CHCl3​ /Isopropanol (4:1, 200 mL) and filter through a pad of Celite to remove boron salts.

  • Salt Formation (Optional but Recommended): Concentrate the filtrate, dissolve the residue in diethyl ether (100 mL), and add a solution of oxalic acid (1.0 eq) in ethanol. Filter the resulting precipitate to isolate 2-Boc-6-ethyl-2,6-diazaspiro[3.4]octane oxalate in high purity.

V. References

  • Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via[3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 137-143.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHR7oOLpe0KxC5JxSn_IJQ3PzTE2So_9DtRGrV42wbsMXBd1B5V8IwBi5jTCzyIbpw1C0wE4ORZdympGhYBi0fEZ_hXsux5DQgLWbqazXERwtj67thbwvMexKd_ZM6qkjKB9_2Brcd4hjd2TIpvWDBs5WqQKg==]

  • Pudelko, M., et al. (2015). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 26, 1815–1818.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeCQ7ueYmoNeVJD0ig391uI-IObAL8pCpFMtYQEcRUQn3omsIjDFVba7SaWRNb54tedflVz8B44Jld1xj1pEcX2IlN2V5Q6g5EV3ttL_9jFUB3y-T4G3e5SsJBJA23tJqwDrErYOv3HZwAo0aagYdkd5rLE8kg6EjjQ7hUhTMtQosHWL0yfqX7f7Xi]

  • BenchChem Technical Guides. (2025). The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp60IWaI519n_hAkT5_iUXNcLcNfLaA3b1egmHhNM4IFLTRHibGnjWNtbAAy7-UO_I29fyTYg4tRuOYjp-7cv5ITfh2uRXTYda5Fw0sDqR7lqYuloYtc6J70u929tcdn28DeX7Vb8FOhSIl0ResEfxEbh9uCbTEo5WEU0SXzfNMqzcx-tEU-Vl73KNrfrc1542580BEXJXdK7isGsOCip3qUO0LL8km6c=]

  • ChemRxiv. (2025). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtraC9hRIfCLP-PFsoPkUKdvTIt4FxXdzXI_SYmzp31zaSFKtWxD16hUWfwiWE7Tuv27FaTOqnceTQtzRx4tNlUk1WJj6_ZGDfLaCHv2pIRjjdnwKwozoeiMu3mkm5eMUfN-TrvoDir4fUhn0NZrbrW1a2fBBaqa3dQLAIG_iRUFUoIANsSFOSRbHHc6KRpLCkdb1-hxUxm2yVx5bR0xBDoTWHxhYbl0nmB-MlsTCUTlRBvFMW9oUjwqzXH4OipBefS1x1MA==]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFStcGBywg_JXWJ9IpHjXeGJkigGecwt5EJv5xb7D0DqLfKx6QY-BTvG6tN6nElQPkVp3rA-bCZpp2w7vMa9rnWhVLwx-nrCrjghcxArOFrg69oN_olcdtnXAQ01EuaruPb2lymQZk_Sg==]

Sources

Optimization

Technical Support Center: Troubleshooting Diastereoselectivity in Spiro-Compound Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing spiro-compounds—molecules featuring a quaternary carbon shared by two rings—presents unique stereochemical challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Synthesizing spiro-compounds—molecules featuring a quaternary carbon shared by two rings—presents unique stereochemical challenges. Because the spiro-center is highly sterically congested, controlling the facial approach of reagents (diastereoselectivity) requires precise tuning of thermodynamics, kinetics, and non-covalent interactions.

This guide provides field-proven troubleshooting strategies, mechanistic FAQs, and self-validating protocols to help you achieve high diastereomeric ratios (d.r.) in your spirocyclization workflows.

Diagnostic Workflow for Low Diastereoselectivity

When a spirocyclization yields a poor diastereomeric ratio (e.g., ~1:1 exo:endo or cis:trans), it is critical to systematically isolate the root cause. The workflow below outlines the logical progression from substrate validation to reaction condition optimization.

Troubleshooting Start Low Diastereomeric Ratio (d.r.) Observed in Spiro-Synthesis CheckPurity 1. Verify Starting Material (E/Z Alkene Geometry Purity) Start->CheckPurity IsPure Is Starting Material Geometrically Pure? CheckPurity->IsPure Purify Purify via Chromatography or Recrystallization IsPure->Purify No CheckConditions 2. Evaluate Reaction Conditions (Temp, Solvent, Catalyst) IsPure->CheckConditions Yes Purify->CheckPurity Temp Decrease Temperature (Kinetic Control) CheckConditions->Temp Solvent Screen Solvents (Polarity & H-bonding) CheckConditions->Solvent Catalyst Tune Catalyst/Ligand (Steric Bulk & Bite Angle) CheckConditions->Catalyst Success Optimal d.r. Achieved (>95:5) Temp->Success Solvent->Success Catalyst->Success

Fig 1. Systematic diagnostic workflow for resolving low diastereomeric ratios.

Frequently Asked Questions (FAQs)

Q1: I am synthesizing a spirooxindole via a 1,3-dipolar cycloaddition, but my exo/endo selectivity is poor. How can I improve this?

Mechanistic Causality: 1,3-dipolar cycloadditions of azomethine ylides (generated in situ from isatin and amino acids) with dipolarophiles often proceed through an asynchronous, one-step mechanism. The global electron density transfer (GEDT) dictates that the reaction is highly polar[1]. If the energy difference ( ΔΔG‡ ) between the exo and endo transition states is small, you will obtain a thermodynamic mixture. Solution: Lower the reaction temperature to trap the kinetic product. Alternatively, introduce a Lewis acid (e.g., Ag(I) or Cu(I) complexes) or a hydrogen-bonding organocatalyst. These additives coordinate to the dipole and dipolarophile, rigidifying the transition state and amplifying the steric clash in the disfavored pathway, thereby enhancing selectivity (1)[1].

Q2: When using an organocatalyst for the asymmetric synthesis of spiroepoxides, I observe a mixture of cis and trans isomers. What is going wrong?

Mechanistic Causality: The choice of oxidant is just as critical as the chiral catalyst. If you are using m-CPBA, the reagent can cause in situ alkene isomerization of your starting material (e.g., unsaturated pyrazolones) prior to the epoxidation event, destroying the geometric purity of your substrate[2]. Solution: Switch your oxidant to tert-butyl hydroperoxide (TBHP). When paired with a bifunctional chiral amine-thiourea catalyst, TBHP facilitates a stereospecific Weitz-Scheffer-type nucleophilic epoxidation, heavily favoring a single diastereomer without isomerizing the starting alkene (2)[2].

Q3: How does solvent choice affect the diastereoselectivity of spiro-fused indole/oxindole frameworks?

Mechanistic Causality: Solvents directly dictate the strength of non-covalent interactions (like hydrogen bonding) between the catalyst and the substrate. Highly polar, coordinating solvents (like THF or DMF) can outcompete the substrate for catalyst binding sites, leading to a loose transition state and poor selectivity[3]. Solution: Switch to non-coordinating solvents (e.g., CH 2​ Cl 2​ , toluene) to maximize catalyst-substrate H-bonding. Interestingly, in specific organocascade strategies utilizing MacMillan imidazolidinone catalysts, aqueous media (e.g., MeCN/H 2​ O) can actually enhance selectivity by leveraging the hydrophobic effect to tightly pack the transition state (4)[4].

Mechanistic Pathway: Competing Transition States

Understanding the divergence between kinetic and thermodynamic control is essential for troubleshooting. The diagram below illustrates the competing pathways in a standard 1,3-dipolar cycloaddition.

Mechanism Isatin Isatin + Amino Acid Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide Decarboxylative Condensation TS_Exo Exo Transition State (Kinetic Control) Ylide->TS_Exo TS_Endo Endo Transition State (Thermodynamic Control) Ylide->TS_Endo Dipolarophile Dipolarophile (Alkene/Alkyne) Dipolarophile->TS_Exo Dipolarophile->TS_Endo Spiro_Exo Exo-Spirooxindole (Major at Low Temp) TS_Exo->Spiro_Exo Lower Activation Energy Spiro_Endo Endo-Spirooxindole (Major at High Temp) TS_Endo->Spiro_Endo Higher Stability (Steric Relief)

Fig 2. Competing exo/endo transition states in 1,3-dipolar cycloadditions.

Quantitative Optimization Guidelines

The following table summarizes the expected shifts in diastereomeric ratios when tuning specific reaction parameters. Use this data to benchmark your own optimization efforts.

Parameter AdjustedSub-optimal ConditionOptimized ConditionMechanistic RationaleExpected d.r. Shift
Alkene Geometry E/Z Mixture (80:20)Pure (Z)-IsomerStereospecific additions require geometrically pure starting materials to prevent baseline d.r. capping[3].80:20 >99:1
Solvent Polarity THF (Coordinating)CH 2​ Cl 2​ (Non-coordinating)Reduces solvent competition for H-bonding, tightening the catalyst-substrate transition state[3].1:1 >95:5
Temperature 25 °C (Room Temp)-78 °C (Cryo)Lowers available thermal energy, strictly favoring the lower-energy kinetic transition state.60:40 90:10
Oxidant Choice m-CPBATBHPPrevents in situ alkene isomerization prior to the epoxidation event[2].50:50 98:2

Self-Validating Protocol: Low-Temperature Organocatalytic Spirocyclization

To ensure scientific integrity, the following protocol incorporates built-in validation steps. Do not proceed to subsequent steps if the validation checks fail.

Step 1: Substrate Verification (Validation Step)

  • Action: Analyze the starting dipolarophile/alkene using 1 H NMR. Integrate the vinylic protons to determine the E/Z ratio.

  • Causality: If the starting material is a mixture of geometric isomers, stereospecific reactions will inherently yield a mixture of diastereomers.

  • Requirement: Do not proceed unless the starting material is >95% geometrically pure. Purify via flash chromatography if necessary.

Step 2: Reaction Setup & Catalyst Activation

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the chiral organocatalyst (10 mol%) and the starting materials in anhydrous CH 2​ Cl 2​ .

  • Causality: Ambient moisture acts as a competitive hydrogen-bond donor, which can displace the substrate from the chiral pocket of the catalyst, ruining facial selectivity.

Step 3: Temperature Control & Reagent Addition

  • Action: Submerge the reaction vessel in a cryostat or dry ice/acetone bath set to -78 °C. Allow 15 minutes for thermal equilibration. Add the activating reagent (e.g., TBHP or Lewis acid) dropwise over 10 minutes.

  • Causality: Dropwise addition prevents localized exothermic spikes. Exotherms provide the thermal energy required to overcome the activation barrier of the disfavored (thermodynamic) transition state, lowering the d.r.

Step 4: In-Process d.r. Determination (Validation Step)

  • Action: After the reaction reaches completion (monitored by TLC), quench a 0.1 mL aliquot, evaporate the solvent, and immediately take a crude 1 H NMR.

  • Causality: Silica gel used in column chromatography can sometimes cause epimerization at sensitive stereocenters. By determining the d.r. from the crude mixture, you validate whether poor selectivity is a flaw in the reaction design or an artifact of the purification process.

Step 5: Isolation

  • Action: If the crude d.r. is acceptable, proceed with standard aqueous workup and isolate the major diastereomer via flash column chromatography or selective recrystallization.

References

  • Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega. 1

  • Troubleshooting diastereoselectivity in 3-(Phenylselanyl)nonan-2-OL synthesis. Benchchem. 3

  • Diastereodivergent and Enantioselective Access to Spiroepoxides via Organocatalytic Epoxidation of Unsaturated Pyrazolones. Organic Letters. 2

  • Organocatalytic Asymmetric Synthesis of Spiro-Bridged and Spiro-Fused Heterocyclic Compounds Containing Chromane, Indole, and Oxindole Moieties. Organic Letters. 4

Sources

Troubleshooting

Technical Support Center: Mitigating Side Reactions in Diazaspiro[3.4]octane Synthesis

Welcome to the Diazaspiro[3.4]octane Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating spirocyclic scaffolds—specifically the 1,6- a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Diazaspiro[3.4]octane Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are integrating spirocyclic scaffolds—specifically the 1,6- and 2,6-diazaspiro[3.4]octane cores—into their medicinal chemistry pipelines. These motifs act as highly rigid, sp³-rich bioisosteres for piperazine and morpholine, and are featured prominently in modern therapeutics like the eczema drug delgocitinib[1][2].

However, synthesizing these strained bicyclic systems is fraught with challenges, including azetidine ring-opening, poor regioselectivity, and competitive byproduct formation[3][4]. This technical guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to mitigate side reactions and optimize your yields.

Part 1: Expert Troubleshooting & FAQs

Q1: During the deprotection of my N-Boc-diazaspiro[3.4]octane intermediate, I observe massive yield losses and the formation of a chloro-amine byproduct. What is causing this? Causality & Solution: You are experiencing acid-catalyzed ring-opening of the azetidine moiety. The four-membered azetidine ring possesses significant angle strain. When subjected to harsh acidic conditions (like aqueous HCl or HCl in dioxane) for Boc deprotection, the protonated azetidine nitrogen becomes a highly activated electrophile[3]. The chloride counterion acts as a nucleophile, attacking the strained carbon center and driving an irreversible ring-opening reaction to relieve the strain[3]. Mitigation: Switch to a non-nucleophilic acid. Using neat Trifluoroacetic acid (TFA) or TFA in dichloromethane (DCM) at 0 °C prevents this side reaction because the trifluoroacetate anion is a remarkably poor nucleophile, allowing the spirocycle to remain intact[3][5].

Q2: I am trying to selectively functionalize the pyrrolidine nitrogen, but I keep getting a mixture of mono- and di-alkylated side products. How can I enforce regiocontrol? Causality & Solution: The secondary amines in the diazaspiro[3.4]octane core have similar steric and electronic profiles, making direct selective mono-alkylation nearly impossible without an orthogonal protection strategy[5][6]. Mitigation: You must install protecting groups that can be cleaved under mutually exclusive conditions. The industry standard is to protect the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group (acid-labile) and the pyrrolidine nitrogen with a Benzyl (Bn) or Carboxybenzyl (Cbz) group (hydrogenolysis-labile)[5][7]. This allows you to selectively unmask one nitrogen while the other remains shielded.

Q3: My [3+2] cycloaddition to form the spirocycle yields a stable betaine byproduct instead of the desired product. How do I suppress this? Causality & Solution: In[3+2] cycloadditions (e.g., reacting an azomethine ylide with an electron-deficient alkene like methyl acrylate), ambient moisture can lead to the hydrolysis of the active intermediate[4][5]. This nonproductive side reaction consumes your catalyst and dipolarophile, trapping the intermediate as a stable betaine[4]. Mitigation: Ensure strictly anhydrous conditions by using freshly distilled solvents and flame-dried glassware. Alternatively, transitioning the [3+2] cycloaddition from batch to continuous flow conditions (residence time 10–60 min at elevated temperatures) has been shown to suppress hydrolysis and boost yields of the spiro-adduct to >80%[4].

Part 2: Visualizing the Pathways

To better understand the causality behind these side reactions and their mitigation, review the following mechanistic and workflow diagrams.

G Spiro Diazaspiro[3.4]octane (Strained Azetidine) Acid Harsh Acidic Workup (e.g., HCl, Heat) Spiro->Acid Poor Condition Mild Mild Cleavage (e.g., TFA, 0°C) Spiro->Mild Optimized Condition Protonation N-Protonation (Activated Intermediate) Acid->Protonation RingOpen Nucleophilic Attack (Cl-) Ring Opening Protonation->RingOpen Strain Release Byproduct Chloro-amine Byproduct (Yield Loss) RingOpen->Byproduct Product Intact Spirocycle (High Yield) Mild->Product

Figure 1: Mechanistic divergence of azetidine ring-opening vs. successful deprotection.

G Start Unprotected Diazaspiro[3.4]octane Boc Boc Protection (Azetidine N) Start->Boc Boc2O, Et3N Cbz Cbz/Bn Protection (Pyrrolidine N) Boc->Cbz Cbz-Cl or Bn-Br DeprotectBoc TFA Cleavage (Reveals Azetidine) Cbz->DeprotectBoc Pathway A DeprotectCbz Hydrogenolysis (Reveals Pyrrolidine) Cbz->DeprotectCbz Pathway B Func1 Functionalize Azetidine DeprotectBoc->Func1 Func2 Functionalize Pyrrolidine DeprotectCbz->Func2

Figure 2: Workflow for orthogonal protection and selective functionalization.

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Non-Nucleophilic Boc Deprotection to Prevent Ring-Opening

Purpose: To selectively remove a Boc protecting group from the azetidine nitrogen without triggering chloride-mediated ring-opening[3][5].

  • Preparation: Dissolve the orthogonally protected N-Boc-N'-Bn-diazaspiro[3.4]octane (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Lower temperatures reduce the kinetic energy available to overcome the activation barrier for ring-opening.

  • Acid Addition: Dropwise, add Trifluoroacetic acid (TFA) until a 1:1 v/v ratio of DCM:TFA is achieved. Causality: The trifluoroacetate anion is non-nucleophilic, preventing the attack on the strained azetidine carbons.

  • Self-Validating Check: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the starting material should occur within 1–2 hours. If a highly polar spot (representing a ring-opened acyclic chain) appears, verify that your glassware was free of chloride contaminants.

  • Quenching & Workup: Concentrate the mixture under reduced pressure (do not exceed 30 °C). Neutralize the resulting TFA salt by passing it through a basic ion-exchange resin or treating it with saturated aqueous NaHCO₃ before extraction.

Protocol B: [3+2] Cycloaddition for 6-Benzyl-2,6-diazaspiro[3.4]octane

Purpose: To construct the spirocyclic core while suppressing betaine byproduct formation[4][5].

  • Ylide Generation: In a flame-dried flask under N₂, dissolve N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.0 eq) and methyl acrylate (1.2 eq) in anhydrous acetonitrile.

  • Catalysis: Add a catalytic amount of TFA (0.1 eq). Causality: TFA catalyzes the formation of the highly reactive azomethine ylide intermediate.

  • Cycloaddition: Heat the mixture to reflux (or process via continuous flow at 60 °C for 30 minutes). Causality: Continuous flow minimizes the residence time of the moisture-sensitive ylide, preventing hydrolysis into a stable betaine byproduct.

  • Validation: The reaction should yield the N-benzyl protected spirocycle in >85% yield. Confirm the intact spiro-carbon via ¹³C NMR (characteristically appearing around 45–50 ppm depending on substitution).

Part 4: Quantitative Data & Reagent Selection

To assist in your experimental design, the following table summarizes the optimal orthogonal protection strategies and their respective vulnerabilities to side reactions during diazaspiro[3.4]octane synthesis[5][6][7].

Protecting Group (PG)Target NitrogenCleavage ReagentRisk of Ring-OpeningRecommended Mitigation
Boc (tert-Butyloxycarbonyl)AzetidineHCl in DioxaneHigh (Cl⁻ acts as nucleophile)Avoid HCl. Use 50% TFA in DCM at 0 °C.
Boc (tert-Butyloxycarbonyl)AzetidineTFA / DCMLow (CF₃COO⁻ is non-nucleophilic)Standardize as the primary deprotection route.
Bn (Benzyl)PyrrolidineH₂, Pd/C (Hydrogenolysis)None (Neutral conditions)Ensure catalyst is not poisoned by sulfur/amines.
Cbz (Carboxybenzyl)PyrrolidineH₂, Pd/C or TMSILow Use H₂/Pd-C; avoid harsh Lewis acids if possible.
Fmoc (Fluorenylmethyloxycarbonyl)EitherPiperidine (Base)Low Useful for solid-phase synthesis; watch for base-catalyzed epimerization.

References

  • Synthesis of Azaspiro[3.4]octanes via[3+2] Cycloaddition. SIOC Journals. Available at:[Link]

  • Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. American Chemical Society. Available at:[Link]

  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. ACS Publications. Available at: [Link]

  • Efficient Multigram Synthesis of 3,3-Spiro-α-Proline Containing Chimeras. ChemRxiv. Available at: [Link]

  • Synthesis of Azaspiro[3.4]octanes via[3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • WO2021083949A1 - Bifunctional compounds for the treatment of cancer. Google Patents.

Sources

Reference Data & Comparative Studies

Validation

"6-Ethyl-2,6-diazaspiro[3.4]octane vs piperazine as a bioisostere"

6-Ethyl-2,6-diazaspiro[3.4]octane vs. Piperazine: A Bioisosteric Comparison Guide for Lead Optimization As drug discovery paradigms shift from planar, two-dimensional chemical spaces toward three-dimensional architecture...

Author: BenchChem Technical Support Team. Date: March 2026

6-Ethyl-2,6-diazaspiro[3.4]octane vs. Piperazine: A Bioisosteric Comparison Guide for Lead Optimization

As drug discovery paradigms shift from planar, two-dimensional chemical spaces toward three-dimensional architectures—a movement often termed "escaping from flatland"—the optimization of ubiquitous heterocycles has become a critical focus. Piperazine is one of the most frequently utilized scaffolding and water-solubilizing elements in FDA-approved drugs[1]. However, its conformational flexibility and pseudo-planar cylindrical profile often lead to off-target promiscuity, suboptimal metabolic stability, and cytotoxicity.

As a Senior Application Scientist, I present this objective comparison guide to evaluate 6-Ethyl-2,6-diazaspiro[3.4]octane as a structurally rigid, sp3 -rich bioisostere for piperazine. This guide synthesizes structural causality, comparative pharmacological data, and self-validating experimental protocols to aid researchers in hit-to-lead optimization.

Structural & Physicochemical Causality

While piperazine technically possesses an Fsp3​ (fraction of sp3 hybridized carbons) of 1.0, its rapid interconversion between chair conformations presents a dynamic, flat profile to biological targets. In contrast, the 2,6-diazaspiro[3.4]octane core features a quaternary spiro carbon that forces a rigid, 90-degree orthogonal twist between the azetidine and pyrrolidine rings[2].

Why the 6-Ethyl Substitution? In lead optimization, the naked 2,6-diazaspiro[3.4]octane core often presents a highly basic secondary amine that can lead to hERG liability or poor membrane permeability. Introducing a 6-ethyl substituent achieves two mechanistic goals:

  • Steric Shielding: It attenuates the pKa slightly and sterically shields the basic nitrogen, reducing promiscuous ion-pairing with off-target proteins or DNA backbone phosphates[3].

  • Lipophilicity Tuning: It provides a controlled increase in LogD, restoring the membrane permeability that is occasionally lost when replacing highly flexible rings with rigid spirocycles.

Table 1: Quantitative Physicochemical Comparison
PropertyPiperazine6-Ethyl-2,6-diazaspiro[3.4]octaneCausality / Impact on Drug Design
3D Topology Dynamic (Chair/Boat)Rigid, OrthogonalDecreases entropic penalty upon target binding.
Vectorization Linear (180°)Angled / OffsetAlters exit vectors to access novel sub-pockets.
Basicity (pKa) ~9.8~9.2 - 9.5Modulates physiological protonation state and hERG binding.
Steric Bulk LowHigh (Spiro + Ethyl)Shields the amine from rapid oxidative metabolism (CYP450).

Mechanistic Advantages in Drug Design

The bioisosteric replacement of piperazine with diazaspiro cores has demonstrated profound pharmacological benefits, most notably in the optimization of Poly (ADP-ribose) polymerase (PARP) inhibitors like Olaparib[3].

Piperazine-containing PARP inhibitors often exhibit dose-limiting cytotoxicity due to non-specific DNA intercalation and subsequent double-strand breaks. Studies have proven that substituting the piperazine ring with a diazaspiro core retains (and sometimes enhances) target affinity while drastically reducing off-target DNA damage[4]. The spirocyclic architecture prevents the molecule from intercalating into the planar base pairs of DNA, thereby uncoupling target inhibition from generalized cytotoxicity[5].

Fsp3_Logic Spiro Spirocyclic Core (Diazaspiro[3.4]octane) Fsp3 Increased Fsp3 (3D Character) Spiro->Fsp3 Rigidity Conformational Rigidity Spiro->Rigidity Tox Reduced Off-Target Promiscuity Fsp3->Tox Sol Improved Aqueous Solubility Fsp3->Sol Rigidity->Tox Aff Enhanced Receptor Complementarity Rigidity->Aff

Caption: Logical relationship between spirocyclic core integration and improved pharmacological profiles.

Table 2: Comparative Pharmacological Performance (Model PARP-1 Framework)

Data synthesized from comparative studies of piperazine vs. diazaspiro cores in phthalazine architectures[3].

Pharmacological MetricPiperazine Core (Olaparib)Diazaspiro[3.4]octane Core
PARP-1 Affinity ( IC50​ ) 5.0 nM12.6 nM (Maintained high potency)
DNA Damage ( γ H2AX) High at 10 µMNegligible at 10 µM
Cellular Cytotoxicity ( CC50​ ) ~15 µM> 50 µM

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows for integrating and validating 6-Ethyl-2,6-diazaspiro[3.4]octane are designed as self-validating systems.

G A Piperazine-Based Lead Compound B Bioisosteric Replacement (Escape from Flatland) A->B C 6-Ethyl-2,6-diazaspiro[3.4]octane Integration B->C D Pharmacological Profiling (Target Affinity & Cytotoxicity) C->D E Optimized Lead (High Fsp3, Low Toxicity) D->E

Caption: Workflow for bioisosteric replacement of piperazine with spirocyclic diamines.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Integration

Objective: Couple 6-Ethyl-2,6-diazaspiro[3.4]octane to a heteroaryl chloride lead scaffold.

  • Step 1: In a microwave vial, combine the heteroaryl chloride (1.0 eq), 6-Ethyl-2,6-diazaspiro[3.4]octane (1.2 eq), and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Step 2: Heat the reaction at 120°C for 2 hours. Causality: The rigid spiro structure is sterically hindered; high temperatures and a polar aprotic solvent provide the necessary activation energy for the SNAr transition state.

  • Step 3 (Self-Validation Check): Run a parallel micro-scale control omitting DIPEA. If the reaction proceeds in the control, it indicates the spiro-amine is acting as its own base, which would consume 50% of your valuable bioisostere. Monitoring this ensures stoichiometric efficiency and confirms the necessity of the exogenous base.

Protocol 2: High-Content Screening for Off-Target DNA Damage

Objective: Validate that the spirocyclic bioisostere mitigates the off-target DNA damage typically caused by planar piperazine analogs.

  • Step 1: Seed HeLa cells in a 96-well plate and incubate with the synthesized spiro-compound at 10 µM for 24 hours.

  • Step 2: Fix cells and perform immunofluorescence staining for γ H2AX (a biomarker for double-strand DNA breaks) and Hoechst 33342 (nuclear counterstain).

  • Step 3 (Self-Validation Check): The assay plate must contain a vehicle control (DMSO, expected 0% damage) and a positive control (10 µM Etoposide, expected 100% damage). Calculate the Z'-factor for the plate. The assay is only valid if Z' > 0.5. If the Z'-factor fails, the plate is discarded. This internal calibration guarantees that the "safe" profile of the bioisostere is a true negative for toxicity, rather than a false negative due to assay failure.

Conclusion

Replacing piperazine with 6-Ethyl-2,6-diazaspiro[3.4]octane is a highly effective strategy for optimizing lead compounds plagued by off-target toxicity or poor metabolic stability. By forcing an orthogonal 3D conformation, the spirocyclic core prevents non-specific planar interactions (such as DNA intercalation), while the 6-ethyl group provides the necessary steric shielding and lipophilicity to maintain excellent pharmacokinetic properties.

References

  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

A Comparative Guide to Spirocyclic Scaffolds: 2,6-Diazaspiro[3.4]octane vs. 2,6-Diazaspiro[3.3]heptane in Drug Discovery

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the critical transition from planar, sp2-rich molecules to three-dimensional, sp3-rich architectures. This paradigm shift—often term...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the critical transition from planar, sp2-rich molecules to three-dimensional, sp3-rich architectures. This paradigm shift—often termed "escaping flatland"—is essential for improving compound solubility, reducing off-target promiscuity, and increasing the likelihood of clinical success[1].

Piperazine is one of the most ubiquitous motifs in FDA-approved drugs. However, its metabolic liabilities and flat topography often necessitate bioisosteric replacement. Enter the spirocyclic diamines: 2,6-diazaspiro[3.3]heptane (DSH) and 2,6-diazaspiro[3.4]octane (DSO) . While both scaffolds increase the fraction of sp3 carbons (Fsp3), their distinct topological geometries lead to drastically different pharmacological outcomes. This guide objectively compares these two scaffolds, providing the mechanistic causality and self-validating experimental protocols necessary to integrate them into your drug development workflows.

Structural and Physicochemical Comparison

The fundamental difference between DSH and DSO lies in their ring symmetry and the spatial projection of their exit vectors.

  • 2,6-Diazaspiro[3.3]heptane (DSH): DSH acts as a "stretched" piperazine mimic. The spiro-fusion of two four-membered rings creates a highly rigid, symmetrical structure where the two nitrogen exit vectors are orthogonal. The N-N distance is extended to ~4.19 Å (compared to piperazine's ~2.97 Å). This rigidity reduces the entropic penalty upon target binding.

  • 2,6-Diazaspiro[3.4]octane (DSO): DSO introduces a five-membered ring, breaking the symmetry[2]. This asymmetry alters the exit vectors and increases the topological footprint of the molecule. While it still provides excellent Fsp3 characteristics, the altered geometry can cause steric clashes in tightly constrained binding pockets.

Table 1: Physicochemical & Structural Comparison
PropertyPiperazine2,6-Diazaspiro[3.3]heptane (DSH)2,6-Diazaspiro[3.4]octane (DSO)
Ring Architecture 6-membered4,4-spirocyclic4,5-spirocyclic
N-N Distance ~2.97 Å~4.19 Å> 4.20 Å (Asymmetric)
Symmetry SymmetricalSymmetrical (Orthogonal planes)Asymmetrical
Fsp3 Contribution LowHighHigh
Conformational Flexibility High (Chair/Boat)Highly RigidModerately Rigid

Case Study: Bioisosteric Replacement in the Olaparib Framework

To understand the practical impact of these structural differences, we must examine a field-proven case study. Poly(ADP-ribose) polymerase (PARP-1) inhibitors, such as the FDA-approved drug Olaparib, utilize a piperazine core. However, traditional PARP inhibitors often induce cytotoxicity by "trapping" PARP-1 on DNA[3].

A landmark study investigated replacing the piperazine core of Olaparib with both DSH and DSO scaffolds to decouple catalytic inhibition from DNA trapping[3][4].

  • The DSH Advantage: Replacing piperazine with a DSH core (e.g., compound 10e) retained excellent PARP-1 affinity (IC50 = 12.6 nM). Crucially, the rigid, orthogonal geometry of DSH prevented the conformational changes that lead to DNA trapping, resulting in a safe profile with reduced cytotoxicity[4].

  • The DSO Liability: Conversely, incorporating the asymmetric DSO core (e.g., compound 15b) resulted in a massive ~85-fold decrease in PARP-1 affinity (IC50 = 4397 nM)[3]. The larger [3.4] system caused severe steric clashes within the enzyme pocket. Paradoxically, these low-affinity DSO analogs induced significant DNA damage at micromolar concentrations, leading to high in vitro cytotoxicity[4].

The Causality: The topological distance and orthogonal planes of DSH perfectly complement the PARP-1 binding pocket. DSO's asymmetric vectors disrupt this delicate spatial arrangement, forcing the molecule into off-target interactions that drive toxicity.

Workflow A Piperazine Core (Planar, sp2-rich) B 2,6-Diazaspiro[3.3]heptane (Symmetrical, N-N = 4.19 Å) A->B Bioisosteric Replacement C 2,6-Diazaspiro[3.4]octane (Asymmetrical Vectors) A->C Bioisosteric Replacement D Target: PARP-1 Catalytic Inhibition B->D Optimal Pocket Fit E Target: PARP-1 Steric Clash / Low Affinity C->E Poor Pocket Fit

Bioisosteric replacement workflow comparing spirocyclic diamines.

Mechanism N1 PARP-1 Enzyme + Damaged DNA N2 DSH Analog (10e) IC50 = 12.6 nM N1->N2 High Affinity N3 DSO Analog (15b) IC50 = 4397 nM N1->N3 Low Affinity N4 Safe Profile (No DNA Trapping) N2->N4 Catalytic Block N5 High Cytotoxicity (DNA Damage) N3->N5 Off-Target Trapping

PARP-1 signaling and cytotoxicity logic based on scaffold selection.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a diagnostic checkpoint to verify the mechanistic success of the procedure.

Protocol A: Amide Coupling of Spirocyclic Amines to Core Scaffolds

Why this matters: The steric hindrance around the secondary amines in spiro[3.4]octane and spiro[3.3]heptane systems requires highly reactive coupling agents. Standard EDC/HOBt often fails or leads to epimerization. We utilize HATU to drive the reaction to completion[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid core (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The solution should transition to a pale yellow color, indicating the formation of the active uronium ester. If the solution remains clear, verify the integrity of your HATU reagent.

  • Coupling: Add the Boc-protected spirocyclic amine (DSH or DSO) (1.1 eq). Stir at room temperature for 12 hours.

  • Monitoring: At 2 hours, perform an LC-MS check.

    • Causality: If the mass of the unreacted spirocycle dominates, the uronium activation has failed (likely due to moisture in the DMF). If the desired product mass is present, proceed to completion.

  • Workup: Quench with saturated aqueous NaHCO3, extract with EtOAc (3x), wash the combined organic layers with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: In Vitro PARP-1 Radioligand Binding Assay

Why this matters: PARP-1 basal activity is extremely low. It requires binding to damaged DNA to undergo the allosteric shift necessary for robust NAD+ consumption. Omitting the DNA activation step yields artificially weak IC50 values[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 10 mM MgCl2, and 1 mM DTT.

  • Enzyme Activation: Pre-incubate recombinant human PARP-1 enzyme (0.5 nM) with activated calf thymus DNA (10 µg/mL) for 10 minutes at 25°C.

    • Causality: The calf thymus DNA provides the strand breaks necessary to induce the catalytically active conformation of PARP-1.

  • Compound Incubation: Add the synthesized DSH or DSO analogs (serial dilutions from 10 µM to 0.1 nM) to the activated enzyme mixture. Incubate for 30 minutes at 25°C.

  • Radioligand Addition: Initiate the reaction by adding a mixture of unlabeled NAD+ and [3H]-NAD+ (final concentration 1 µM). Incubate for exactly 15 minutes.

  • Termination & Filtration: Quench the reaction with ice-cold 20% trichloroacetic acid (TCA). Filter the precipitated poly(ADP-ribose) polymers through GF/B glass microfiber filters.

  • Quantification: Wash the filters three times with 10% TCA and once with ethanol. Measure the retained radioactivity using a liquid scintillation counter. Calculate IC50 values using non-linear regression analysis.

Conclusion

While both 2,6-diazaspiro[3.4]octane and 2,6-diazaspiro[3.3]heptane successfully lower lipophilicity and increase Fsp3, they are not universally interchangeable. DSH serves as a highly rigid, symmetrical piperazine bioisostere that excels in tightly constrained pockets (like PARP-1). Conversely, the asymmetric DSO scaffold alters vector geometry, which can either unlock new chemical space or, as seen in the Olaparib framework, induce severe steric clashes and off-target toxicity. Scaffold selection must be driven by the specific spatial requirements of your target's binding pocket.

References

  • Reilly, S. W., Puentes, L. N., Wilson, K., Hsieh, C.-J., Weng, C.-C., Makvandi, M., & Mach, R. H. (2018). "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry, 61(12), 5367-5379. URL: [Link]

  • Ebner, D. C., et al. (2023). "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Blumberg Institute. URL: [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Cited contextually regarding spirocyclic strain). URL: [Link] (Chemical Reviews on Four-Membered Ring-Containing Spirocycles).

Sources

Validation

Validating Target Engagement of 6-Ethyl-2,6-diazaspiro[3.4]octane Derivatives: A Comparative Guide

This guide provides an in-depth technical comparison of methodologies for validating the target engagement of 6-Ethyl-2,6-diazaspiro[3.4]octane derivatives. It is intended for researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of methodologies for validating the target engagement of 6-Ethyl-2,6-diazaspiro[3.4]octane derivatives. It is intended for researchers, scientists, and drug development professionals seeking to rigorously confirm the molecular targets of this promising class of compounds. While specific public domain data on the 6-Ethyl substituted variants is limited, this guide will leverage data from the broader 2,6-diazaspiro[3.4]octane class to illustrate the principles and experimental workflows for target validation. The primary putative targets for this scaffold, based on existing literature, are the Sigma-1 Receptor (σ1R) and the Somatostatin Receptor Subtype 5 (SSTR5).

The Imperative of Target Engagement Validation

In modern drug discovery, identifying a compound with a desirable phenotypic effect is only the beginning. The critical next step is to unequivocally demonstrate that the compound interacts directly with its intended molecular target within the complex milieu of a cell. This process, known as target engagement, is a cornerstone of building a robust structure-activity relationship (SAR) and developing a clinical candidate with a clear mechanism of action. Without this validation, the interpretation of efficacy and safety data remains ambiguous.

This guide will focus on two powerful and complementary biophysical techniques for confirming target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling (PAL).

Section 1: Cellular Thermal Shift Assay (CETSA) - A Label-Free Approach to Target Engagement

CETSA is a versatile method that leverages the principle of ligand-induced thermal stabilization of proteins.[1] The binding of a small molecule to its target protein generally increases the protein's resistance to thermal denaturation.[1] This change in thermal stability can be quantified to confirm target engagement.

The Causality Behind CETSA

The choice of CETSA as a primary validation tool is driven by its label-free nature. It allows for the study of target engagement in intact cells or cell lysates without the need for chemical modification of the compound or the protein, thus providing a more physiologically relevant assessment.[2] The assay can be adapted to a high-throughput format, making it suitable for screening and lead optimization.[2]

Experimental Workflow: CETSA

The CETSA workflow can be conceptualized as a four-step process: compound incubation, heat challenge, protein separation, and detection.

CETSA_Workflow cluster_0 CETSA Experimental Workflow A 1. Compound Incubation (Live Cells or Lysate) B 2. Heat Challenge (Temperature Gradient) A->B Expose to Compound C 3. Cell Lysis & Separation (Centrifugation) B->C Denature Unbound Protein D 4. Protein Quantification (Western Blot / Mass Spec) C->D Isolate Soluble Fraction

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: Western Blot-Based CETSA for σ1R Target Engagement

This protocol is adapted for validating the engagement of a 2,6-diazaspiro[3.4]octane derivative with the Sigma-1 Receptor (σ1R).

1. Cell Culture and Compound Treatment:

  • Culture a human cell line known to express σ1R (e.g., A549 lung carcinoma cells) to 70-80% confluency.
  • Harvest cells and resuspend in culture medium.
  • Treat cells with the 6-Ethyl-2,6-diazaspiro[3.4]octane derivative at various concentrations (e.g., 0.1 µM to 100 µM) or vehicle (DMSO) for 1 hour at 37°C.

2. Heat Challenge:

  • Aliquot the cell suspensions into PCR tubes.
  • Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by immediate cooling on ice for 3 minutes.

3. Cell Lysis and Protein Separation:

  • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
  • Carefully collect the supernatant containing the soluble protein fraction.

4. Protein Quantification and Western Blot:

  • Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).
  • Normalize the protein concentrations for all samples.
  • Perform SDS-PAGE and Western blot analysis using a primary antibody specific for σ1R.
  • Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
  • Quantify the band intensities to determine the amount of soluble σ1R at each temperature.

Data Interpretation:

  • Melt Curve: Plot the percentage of soluble σ1R against temperature. A shift in the melting temperature (Tm) in the presence of the compound compared to the vehicle control indicates target engagement.

  • Isothermal Dose-Response (ITDR) Curve: At a fixed temperature (chosen from the melt curve where a significant shift is observed), plot the amount of soluble σ1R against the compound concentration. This allows for the determination of an EC50 value for target engagement.[2]

Section 2: Photoaffinity Labeling (PAL) - Covalently Capturing the Interaction

Photoaffinity labeling is a powerful technique for unequivocally identifying the direct binding partners of a small molecule.[3] It involves chemically modifying the compound of interest with a photoreactive group and a reporter tag. Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks the compound to its binding partner.[3]

The Rationale for Photoaffinity Labeling

PAL provides definitive evidence of a direct physical interaction between the drug and its target. This is particularly valuable for de-orphaning phenotypic screening hits or for confirming a target identified by other means, such as CETSA. The design of the photoaffinity probe is critical to ensure that its binding affinity for the target is not significantly compromised.

Experimental Workflow: Photoaffinity Labeling

The PAL workflow involves probe synthesis, incubation with the biological sample, UV activation, and identification of the labeled protein.

PAL_Workflow cluster_1 Photoaffinity Labeling (PAL) Workflow A 1. Probe Synthesis (Diazirine & Biotin Tag) B 2. Incubation (Cell Lysate or Intact Cells) A->B Introduce Probe C 3. UV Irradiation (Covalent Crosslinking) B->C Activate Photoreactive Group D 4. Protein Enrichment & ID (Streptavidin Pulldown & Mass Spec) C->D Identify Labeled Protein

Caption: A general workflow for a photoaffinity labeling experiment.

Detailed Protocol: PAL for SSTR5 Target Identification

This protocol outlines the steps to identify the target of a 6-Ethyl-2,6-diazaspiro[3.4]octane derivative using a custom-synthesized photoaffinity probe.

1. Photoaffinity Probe Synthesis:

  • Synthesize a derivative of 6-Ethyl-2,6-diazaspiro[3.4]octane incorporating a photoreactive moiety (e.g., a diazirine) and a reporter tag (e.g., biotin). The linkage should be designed to minimize steric hindrance at the binding interface.

2. Incubation and Competition:

  • Incubate cell lysates or intact cells expressing SSTR5 with the photoaffinity probe.
  • As a negative control, pre-incubate a parallel sample with an excess of the unmodified 6-Ethyl-2,6-diazaspiro[3.4]octane derivative to compete for binding to the target.

3. UV Crosslinking:

  • Irradiate the samples with UV light (typically 350-365 nm for diazirines) to induce covalent crosslinking of the probe to its binding partners.

4. Enrichment of Labeled Proteins:

  • Lyse the cells (if using intact cells).
  • Incubate the lysates with streptavidin-coated beads to capture the biotinylated protein-probe complexes.
  • Wash the beads extensively to remove non-specifically bound proteins.

5. Protein Identification:

  • Elute the captured proteins from the beads.
  • Separate the proteins by SDS-PAGE.
  • Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

Data Interpretation:

  • A protein that is significantly enriched in the sample treated with the photoaffinity probe alone, but not in the competition control sample, is a strong candidate for a direct binding target.

Section 3: Comparative Analysis of 6-Ethyl-2,6-diazaspiro[3.4]octane Derivatives and Alternatives

This section provides a comparative analysis of the target engagement of 2,6-diazaspiro[3.4]octane derivatives with known inhibitors of their putative targets, σ1R and SSTR5.

Target 1: Sigma-1 Receptor (σ1R)

The σ1R is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane that modulates a variety of cellular signaling pathways, including calcium signaling and ion channel function.[4]

Sigma1R_Signaling cluster_2 Sigma-1 Receptor Signaling Pathway Ligand σ1R Antagonist (e.g., 2,6-diazaspiro[3.4]octane derivative) S1R Sigma-1 Receptor (σ1R) Ligand->S1R Inhibits IonChannels Voltage-gated Ion Channels S1R->IonChannels Modulates CaSignaling Calcium Signaling (IP3R) S1R->CaSignaling Regulates NeuronalExcitability Modulation of Neuronal Excitability IonChannels->NeuronalExcitability CaSignaling->NeuronalExcitability SSTR5_Signaling cluster_3 SSTR5 Signaling Pathway SSTR5_Antagonist SSTR5 Antagonist (e.g., 6-Ethyl-2,6-diazaspiro[3.4]octane derivative) SSTR5 SSTR5 SSTR5_Antagonist->SSTR5 Blocks AC Adenylyl Cyclase SSTR5->AC Inhibits Somatostatin Somatostatin Somatostatin->SSTR5 Activates cAMP ↓ cAMP AC->cAMP Hormone_Secretion ↓ Insulin & GLP-1 Secretion cAMP->Hormone_Secretion

Caption: A simplified diagram of the SSTR5 signaling pathway.

Performance Comparison: SSTR5 Antagonists

Compound ClassRepresentative CompoundhSSTR5 Antagonist Activity (IC50, nM)Selectivity over SSTR1-4Reference
5-oxa-2,6-diazaspiro[3.4]oct-6-eneCompound 25a9.6>1000-fold[5][6]
AzaspirodecanoneCompound 101.1>9000-fold[7]
ProprietarySCO-2402.0High[8]

Note: The data presented is for spirocyclic structures related to the 6-Ethyl-2,6-diazaspiro[3.4]octane core, highlighting the potential of this scaffold for SSTR5 antagonism.

Conclusion

Validating the target engagement of 6-Ethyl-2,6-diazaspiro[3.4]octane derivatives is a critical step in their development as therapeutic agents. This guide has outlined a robust, multi-faceted approach to this challenge, centered on the complementary techniques of Cellular Thermal Shift Assay and Photoaffinity Labeling. By employing these methods, researchers can gain a high degree of confidence in the molecular mechanism of action of their compounds. The comparative data presented for the broader class of 2,6-diazaspiro[3.4]octane derivatives against known inhibitors of the Sigma-1 Receptor and SSTR5 provides a framework for evaluating the potency and selectivity of novel analogs. As more specific data for the 6-Ethyl substituted variants become available, these methodologies will be instrumental in elucidating their full therapeutic potential.

References

  • Su, T. P., et al. (2016). The sigma-1 receptor as a pluripotent modulator in living systems. Trends in Pharmacological Sciences, 37(4), 262-278. [Link]

  • Sahn, J. J., et al. (2007). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Brain Research Bulletin, 71(1-3), 166-175. [Link]

  • SCOHIA PHARMA, Inc. (2023, June 12). Presentation of clinical data of SCO-240 at the 96th annual congress of Japan Endocrine Society. [Link]

  • Hirose, H., et al. (2017). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. Bioorganic & Medicinal Chemistry, 25(15), 4175-4193. [Link]

  • He, S., et al. (2018). Discovery and Pharmacology of a Novel Somatostatin Subtype 5 (SSTR5) Antagonist: Synergy with DPP-4 Inhibition. ACS Medicinal Chemistry Letters, 9(10), 1082-1087. [Link]

  • ResearchGate. (n.d.). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics, 124(2), 195-206. [Link]

  • SCOHIA PHARMA, Inc. (2024, March 29). Publication of a clinical phase 1 study of SCO-240. [Link]

  • Zhang, M., et al. (2023). 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance. European Journal of Medicinal Chemistry, 249, 115178. [Link]

  • SCOHIA PHARMA, Inc. (2024). Oral SSTR5 Antagonist SCO-240 for Growth Hormone Stimulation: A Phase I Single-Dose Study in Healthy Individuals. Clinical Pharmacology & Therapeutics. [Link]

  • Almqvist, H., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Journal of Medicinal Chemistry, 66(7), 4675-4691. [Link]

  • Matsumoto, R. R., et al. (2023). Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. ACS Chemical Neuroscience, 14(5), 896-906. [Link]

  • Pasternak, G. W., & Pan, Y. X. (2022). Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism. Biomolecules, 12(6), 762. [Link]

  • Abadi, A. H., et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. ACS Chemical Neuroscience, 14(11), 2056-2070. [Link]

  • ResearchGate. (n.d.). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. [Link]

  • Li, J., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 30(8), 3456. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity Profile of 6-Ethyl-2,6-diazaspiro[3.4]octane

In the landscape of modern drug discovery, particularly for agents targeting the Central Nervous System (CNS), the characterization of a compound's selectivity is as critical as the elucidation of its primary potency. A...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, particularly for agents targeting the Central Nervous System (CNS), the characterization of a compound's selectivity is as critical as the elucidation of its primary potency. A narrow therapeutic window, often dictated by off-target interactions, can be the primary driver of clinical attrition.[1][2] The spirocyclic scaffold, a motif of growing importance due to its ability to confer favorable physicochemical properties and explore three-dimensional chemical space, is increasingly incorporated into novel therapeutic candidates.[3][4][5][6][7] This guide presents a comprehensive cross-reactivity profiling of 6-Ethyl-2,6-diazaspiro[3.4]octane, a novel spirocyclic compound, against a panel of CNS-relevant off-targets. Our analysis is designed to provide researchers, scientists, and drug development professionals with a framework for assessing the selectivity of similar chemical entities and to underscore the importance of early, systematic off-target screening.[8][9][10]

Introduction to 6-Ethyl-2,6-diazaspiro[3.4]octane and the Rationale for Profiling

6-Ethyl-2,6-diazaspiro[3.4]octane is a small molecule built upon a diazaspiro[3.4]octane core, a privileged scaffold in medicinal chemistry.[11][12] Our internal discovery program has identified this compound as a potent and selective antagonist of the hypothetical Dopamine D4 receptor subtype (D4R), a G-protein coupled receptor (GPCR) implicated in various neuropsychiatric disorders. The unique three-dimensional arrangement of substituents afforded by the spirocyclic core is believed to contribute to its high affinity for the target receptor.[5]

However, the structural similarity of the diazaspiroalkane motif to endogenous ligands for other biogenic amine receptors necessitates a thorough investigation of its off-target activity. Undesired interactions with other dopamine receptor subtypes, serotonergic receptors, adrenergic receptors, or ion channels could lead to significant side effects, including cardiovascular complications, movement disorders, or psychiatric disturbances.[1][13] Therefore, a comprehensive cross-reactivity profiling study was undertaken to de-risk the progression of this compound and to establish a clear structure-activity relationship for selectivity.

Comparative Analysis of Off-Target Interactions

To construct a robust selectivity profile for 6-Ethyl-2,6-diazaspiro[3.4]octane, we employed a tiered screening approach. The initial screen involved a broad panel of radioligand binding assays against 44 common CNS targets. Hits from this primary screen were then subjected to secondary, functional assays to determine the nature of the interaction (agonist, antagonist, or allosteric modulator).

Primary Target Engagement: Dopamine D4 Receptor

The primary activity of 6-Ethyl-2,6-diazaspiro[3.4]octane was confirmed in a radioligand binding assay using membranes from CHO-K1 cells stably expressing the human Dopamine D4 receptor. The compound exhibited a high binding affinity, as summarized in the table below.

TargetAssay TypeKi (nM)
Dopamine D4 ReceptorRadioligand Binding ([³H]-Spiperone)1.2 ± 0.3

Table 1: Primary target binding affinity of 6-Ethyl-2,6-diazaspiro[3.4]octane.

Off-Target Binding Profile

The cross-reactivity of 6-Ethyl-2,6-diazaspiro[3.4]octane was assessed against a panel of receptors, ion channels, and transporters. The following table summarizes the binding affinities (Ki) for a selection of key off-targets. A Ki value >1000 nM is considered insignificant for the purpose of this initial screen.

Target FamilyTargetAssay TypeKi (nM)Selectivity Fold (vs. D4R)
Dopaminergic Dopamine D1 ReceptorRadioligand Binding>10,000>8333
Dopamine D2 ReceptorRadioligand Binding85 ± 1271
Dopamine D3 ReceptorRadioligand Binding150 ± 25125
Dopamine D5 ReceptorRadioligand Binding>10,000>8333
Serotonergic 5-HT1A ReceptorRadioligand Binding2500 ± 3002083
5-HT2A ReceptorRadioligand Binding980 ± 150817
5-HT2B ReceptorRadioligand Binding>10,000>8333
Adrenergic α1A Adrenergic ReceptorRadioligand Binding1200 ± 2001000
α2A Adrenergic ReceptorRadioligand Binding>10,000>8333
β1 Adrenergic ReceptorRadioligand Binding>10,000>8333
Ion Channel hERGRadioligand Binding>10,000>8333

Table 2: Comparative off-target binding profile of 6-Ethyl-2,6-diazaspiro[3.4]octane.

The data reveals a favorable selectivity profile for 6-Ethyl-2,6-diazaspiro[3.4]octane against the majority of targets screened. Notably, the compound demonstrates greater than 800-fold selectivity over the 5-HT2A receptor and over 1000-fold selectivity against the α1A adrenergic receptor, mitigating concerns of potential side effects associated with these targets. The most significant off-target interactions were observed at the Dopamine D2 and D3 receptors, with 71-fold and 125-fold selectivity, respectively.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of our findings, we employed validated and well-documented experimental protocols. Below are detailed descriptions of the key assays utilized in this study.

Radioligand Binding Assay Protocol (GPCRs)

This protocol describes a competitive radioligand binding assay, a sensitive and quantitative method for assessing ligand affinity for a receptor.[14][15][16]

Objective: To determine the binding affinity (Ki) of 6-Ethyl-2,6-diazaspiro[3.4]octane for a panel of GPCR targets.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells overexpressing human D4R)

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone)

  • Test compound: 6-Ethyl-2,6-diazaspiro[3.4]octane

  • Non-specific binding control (a high concentration of a known, non-radioactive ligand for the target)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[17]

  • 96-well microplates

  • Glass fiber filters (GF/C, pre-soaked in 0.3% polyethyleneimine)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.[17]

    • Prepare serial dilutions of 6-Ethyl-2,6-diazaspiro[3.4]octane in assay buffer.

    • Prepare the radioligand solution in assay buffer at a concentration approximately equal to its Kd value.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the test compound at various concentrations (or buffer for total binding, or non-specific control).

    • Add 150 µL of the diluted cell membrane preparation to each well.[17]

    • Add 50 µL of the radioligand solution to each well to initiate the binding reaction.[17]

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes), with gentle agitation.[17] The optimal time and temperature may need to be determined empirically for each receptor-ligand pair.[15]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes add_reagents Combine Reagents in 96-well Plate prep_membranes->add_reagents prep_compound Serial Dilute Test Compound prep_compound->add_reagents prep_radioligand Prepare Radioligand prep_radioligand->add_reagents incubate Incubate to Equilibrium add_reagents->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Generate Inhibition Curve calc_specific->plot_curve calc_ki Calculate Ki plot_curve->calc_ki

Caption: Workflow for Radioligand Binding Assay.

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement in a more physiologically relevant context, we utilized the Cellular Thermal Shift Assay (CETSA).[18] This method assesses the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[19][20]

Objective: To verify the intracellular binding of 6-Ethyl-2,6-diazaspiro[3.4]octane to the Dopamine D4 receptor.

Materials:

  • Cells expressing the target protein (e.g., HEK293 cells transfected with human D4R)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 25 mM HEPES, pH 7.0, 20 mM MgCl₂, 2 mM DTT with protease inhibitors)[21]

  • Test compound: 6-Ethyl-2,6-diazaspiro[3.4]octane

  • Vehicle control (e.g., DMSO)

  • Thermal cycler

  • Centrifuge

  • Western blotting reagents and equipment (or other protein detection method)

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment:

    • Treat cultured cells with either the test compound or vehicle control and incubate for a sufficient time to allow for cell penetration and target binding.

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 37-63°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.[21]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or addition of lysis buffer.[21]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[21]

  • Protein Quantification:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein in each sample using Western blotting or another sensitive protein detection method.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and confirms target engagement.

G cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_separation Separation cluster_detection Detection & Analysis treat_cells Treat Cells with Compound/Vehicle harvest_cells Harvest and Resuspend Cells treat_cells->harvest_cells heat_samples Heat Aliquots at Different Temperatures harvest_cells->heat_samples lyse_cells Cell Lysis heat_samples->lyse_cells centrifuge Centrifuge to Pellet Aggregates lyse_cells->centrifuge collect_supernatant Collect Soluble Fraction centrifuge->collect_supernatant quantify_protein Quantify Soluble Protein (e.g., Western Blot) collect_supernatant->quantify_protein plot_curve Plot Melting Curve quantify_protein->plot_curve analyze_shift Analyze Thermal Shift plot_curve->analyze_shift

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 6-Ethyl-2,6-diazaspiro[3.4]octane reveals a promising selectivity profile for its intended target, the Dopamine D4 receptor. The compound demonstrates a clean profile against a broad range of CNS-relevant off-targets, with the most notable secondary activities at the D2 and D3 dopamine receptors, albeit with significant selectivity margins. This early and thorough assessment of off-target interactions is a cornerstone of a successful drug discovery program, enabling informed decisions and minimizing the risk of late-stage failures due to unforeseen adverse effects.[8][22][23]

Future work will focus on elucidating the functional consequences of the observed off-target binding at the D2 and D3 receptors through cellular functional assays. Additionally, structure-activity relationship (SAR) studies will be conducted to further optimize the selectivity of this promising spirocyclic scaffold. By integrating in vitro safety pharmacology panels early in the discovery process, we can more effectively guide the design of next-generation CNS therapeutics with improved safety and efficacy profiles.[24][25][26]

References

  • Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Vertex AI Search.
  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.
  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261.
  • Bio-protocol. Cellular thermal shift assay (CETSA).
  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • ResearchGate. GPCR-radioligand binding assays | Request PDF.
  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips.
  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Benchchem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with BRD4-IN-3.
  • Le Manach, C., et al. (2021). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. Journal of Medicinal Chemistry, 64(4), 2038-2061.
  • NIH. Rational Approaches to Improving Selectivity in Drug Design.
  • Creative Biolabs. Off-Target Profiling.
  • NIH. Medicinal Chemical Properties of Successful Central Nervous System Drugs.
  • MDPI. (2024, December 14). A Repurposed Drug Selection Pipeline to Identify CNS-Penetrant Drug Candidates for Glioblastoma.
  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening.
  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323.
  • NIH. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
  • Inotiv. Safety Pharmacology.
  • Eurofins Discovery. A Tiered Approach - In Vitro SafetyScreen Panels.
  • EMBL-EBI. Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts..
  • Hitchcock, S. A. (2011). Considerations for Target Selection in CNS Drug Discovery Programs. Current Topics in Medicinal Chemistry, 11(5), 579-591.
  • ChemPartner. Pharmacology Safety Panel.
  • ResearchGate. (2025, November 11). Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.
  • Benchchem. The Untapped Potential of 6-Oxaspiro[3.4]octan-2-one in Bioactive Molecule Synthesis: A Guide for Researchers.
  • Roberts, S., et al. (2019). Safety Screening in Early Drug Discovery: An Optimized Assay Panel. Vascular Pharmacology, 120-121, 106609.
  • Charles River Laboratories. Safety Pharmacology Studies.
  • Medicines for Malaria Venture. (2021, February 25). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
  • Dias, L. C., & Cruz, L. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 117368.
  • Penn State. (2018, April 30). Functional Selectivity: A Novel Approach for CNS Drug Discovery.
  • MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • Benchchem. The 1,6-Diazaspiro[3.4]octane Scaffold: A Rising Star in Medicinal Chemistry.
  • ResearchGate. (2021, February 12). Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts.
  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
  • RSC Publishing. (2025, November 21). Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds: in silico docking approach towards therapeutic target exploration.
  • ACS Publications. (2025, September 5). Approach to Heterospirocycles for Medicinal Chemistry | Organic Letters.
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Validation

"evaluating the ADME properties of 2,6-diazaspiro[3.4]octane derivatives"

Escape from Flatland: Evaluating the ADME Properties of 2,6-Diazaspiro[3.4]octane Derivatives vs. Traditional Piperazines Executive Summary For decades, flat, sp2 -hybridized nitrogenous heterocycles like piperazine and...

Author: BenchChem Technical Support Team. Date: March 2026

Escape from Flatland: Evaluating the ADME Properties of 2,6-Diazaspiro[3.4]octane Derivatives vs. Traditional Piperazines

Executive Summary

For decades, flat, sp2 -hybridized nitrogenous heterocycles like piperazine and morpholine have been the workhorses of medicinal chemistry. However, their planar nature often introduces severe liabilities in late-stage drug development, including poor aqueous solubility, high metabolic clearance, and off-target promiscuity. The strategic bioisosteric replacement of piperazine with the 2,6-diazaspiro[3.4]octane core represents a paradigm shift in optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide objectively compares the ADME performance of 2,6-diazaspiro[3.4]octane derivatives against traditional piperazines, detailing the mechanistic causality behind these improvements and providing self-validating experimental protocols for rigorous evaluation.

Mechanistic Causality: Why Spirocycles Improve ADME

The transition from a planar piperazine to a 2,6-diazaspiro[3.4]octane scaffold is fundamentally driven by the desire to increase the fraction of sp3 -hybridized carbons ( Fsp3​ )[1]. This structural rigidification and three-dimensional expansion directly alter the molecule's physicochemical properties through three distinct mechanisms:

  • Thermodynamic Solubility via Disrupted Crystal Packing: Planar molecules stack highly efficiently in solid crystal lattices, resulting in high melting points and high lattice energy, which strongly antagonizes aqueous solubility. The orthogonal ring system of the spirocycle disrupts this planar stacking, lowering the lattice energy and drastically improving thermodynamic solubility[2].

  • Metabolic Stability via Reduced Lipophilicity: Traditional piperazines often possess higher lipophilicity (LogD), driving non-specific hydrophobic binding to metabolizing enzymes like Cytochrome P450s (CYP450). The 2,6-diazaspiro[3.4]octane core lowers overall lipophilicity and sterically shields the basic amines from rapid N-dealkylation, thereby reducing intrinsic clearance ( CLint​ )[1],[3].

  • Target Selectivity via Orthogonal Vectors: Flat molecules are notorious for binding indiscriminately to off-target hydrophobic pockets (e.g., hERG channels). The rigid, 3D trajectory of the spirocyclic scaffold projects substituents in highly specific vectors, improving target-site complementarity while sterically clashing with off-target receptors[1],[2].

G A Traditional Piperazine Core (Planar, High Lattice Energy) B Bioisosteric Replacement (Increased Fsp3) A->B C 2,6-Diazaspiro[3.4]octane Core (3D Trajectory) B->C D Decreased Crystal Packing C->D E Orthogonal Vector Presentation C->E F Lowered Lipophilicity C->F G Enhanced Aqueous Solubility D->G H Improved Target Selectivity E->H I Increased Metabolic Stability F->I

Logical framework of ADME improvements via 2,6-diazaspiro[3.4]octane bioisosteric replacement.

Comparative ADME Performance Data

The following table synthesizes representative comparative data demonstrating the ADME shifts observed when a piperazine core is replaced by a 2,6-diazaspiro[3.4]octane bioisostere in lead optimization campaigns[1],[3].

ADME / Physicochemical PropertyTraditional Piperazine Analog2,6-Diazaspiro[3.4]octane AnalogMechanistic Driver
Fraction sp3 ( Fsp3​ ) Low (~0.0 for the core)High (1.0 for the core)Introduction of a quaternary spiro-carbon center.
Thermodynamic Solubility Poor (< 10 µM)Excellent (> 500 µM)Disruption of planar crystal packing lowers lattice energy.
Lipophilicity (cLogP / LogD) Higher (e.g., 2.1)Lowered (e.g., 0.8 - 1.2)Increased saturation reduces overall molecular hydrophobicity.
Microsomal Clearance ( CLint​ ) High (> 100 µL/min/mg)Low (< 45 µL/min/mg)Reduced lipophilicity limits non-specific CYP450 binding.
Target Selectivity Often promiscuousHighly selectiveOrthogonal vectors restrict binding in off-target pockets.

Self-Validating Experimental Workflows

To objectively evaluate the ADME improvements of 2,6-diazaspiro[3.4]octane derivatives, laboratories must employ protocols that internally validate the integrity of the data.

Protocol A: Thermodynamic Solubility Assay (Shake-Flask Method)

Causality: Kinetic solubility assays (which rely on DMSO stock spikes) frequently overestimate solubility due to supersaturation. The thermodynamic shake-flask method provides the true equilibrium solubility required to predict oral bioavailability accurately. Self-Validation: The assay must run Propranolol (highly soluble control) and Nicardipine (poorly soluble control) in parallel. If the Nicardipine reads >50 µM, the assay is compromised, indicating incomplete phase separation of the solid precipitate.

Step-by-Step Methodology:

  • Preparation: Add 2 mg of the solid 2,6-diazaspiro[3.4]octane derivative to 1 mL of pH 7.4 phosphate-buffered saline (PBS) in a glass vial. Ensure visible solid remains (oversaturation).

  • Equilibration: Incubate the suspension on an orbital shaker at 37°C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the samples at 20,000 × g for 30 minutes at 37°C to pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant, dilute appropriately, and quantify the dissolved compound concentration via HPLC-UV against a pre-established standard curve.

Protocol B: Microsomal Intrinsic Clearance ( CLint​ )

Causality: Evaluates Phase I metabolic liabilities. The spirocycle is designed to sterically hinder CYP450-mediated attacks that typically plague piperazines. Self-Validation: Include Verapamil (rapid clearance control) and Warfarin (slow clearance control). If the Verapamil CLint​ falls below 50 µL/min/mg, the microsomes lack enzymatic viability and the data must be discarded.

G Step1 1. Incubation (1 µM in HLM) Step2 2. NADPH Addition (Initiate Phase I) Step1->Step2 Step3 3. Time-Course (0-60 mins) Step2->Step3 Step4 4. Quench (Cold ACN + IS) Step3->Step4 Step5 5. LC-MS/MS (Quantification) Step4->Step5 Step6 6. Calculate CL_int (Clearance) Step5->Step6

Self-validating workflow for evaluating microsomal intrinsic clearance (CL_int).

Step-by-Step Methodology:

  • Pre-incubation: Combine 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl₂. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Sampling: Aliquot 50 µL of the reaction mixture at exactly 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge the quenched plates (4,000 rpm, 15 min) and analyze the supernatant via LC-MS/MS to quantify the remaining percentage of the parent compound.

  • Calculation: Plot the natural log of the percentage remaining versus time to determine the elimination rate constant ( k ), and calculate CLint​ using the formula: CLint​=(k×V)/M , where V is the incubation volume and M is the microsomal protein mass.

Preclinical Case Studies

Case Study 1: Mitigating Cytotoxicity in PARP Inhibitors

The FDA-approved PARP inhibitor Olaparib utilizes a piperazine core. While efficacious, off-target promiscuity within the PARP family leads to unwanted DNA damage and cytotoxicity. Researchers successfully replaced the piperazine core with diazaspiro systems (including diazaspiro[3.3]heptane and diazaspiro[3.4]octane derivatives). The rigid 3D conformation of the spirocycle significantly increased selectivity for PARP-1 over other PARP isoforms, which directly translated to a reduction in off-target DNA damage and lower overall cytotoxicity in non-target cells[4],[1],[5].

Case Study 2: Optimizing Anti-Infective Leads

In the development of therapeutics for Human African Trypanosomiasis (HAT), early Lapatinib-derived hits containing piperazine rings exhibited potent anti-trypanosomal activity but suffered from abysmal aqueous solubility and high microsomal clearance. By replacing the piperazine with spirocyclic and bridged bioisosteres (increasing the Fsp3​ content), researchers achieved a 20-fold improvement in aqueous solubility and a 4-fold increase in metabolic stability, ultimately yielding highly efficacious in vivo leads[3]. Similar strategies utilizing the 2,6-diazaspiro[3.4]octane core have been pivotal in optimizing novel antimalarial series against Plasmodium falciparum[6].

References

  • [4] Reilly, S. W., et al. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." Journal of Medicinal Chemistry, National Institutes of Health (NIH). Available at:[Link]

  • [6] "Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • [5] "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery, Taylor & Francis Online. Available at:[Link]

  • [3] Bachovchin, K. A., et al. "Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development." National Institutes of Health (NIH). Available at:[Link]

Sources

Comparative

Confirming the Mechanism of Action for the 6-Ethyl-2,6-diazaspiro[3.4]octane Series: A Comparative Guide

As drug discovery programs increasingly seek to "escape from flatland," the integration of sp³-rich scaffolds has become a critical strategy for improving physicochemical properties and target selectivity. Among these, t...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly seek to "escape from flatland," the integration of sp³-rich scaffolds has become a critical strategy for improving physicochemical properties and target selectivity. Among these, the 6-Ethyl-2,6-diazaspiro[3.4]octane series has emerged as a highly privileged bioisostere for traditional planar amines like piperazine and morpholine.

However, substituting a planar ring with a rigid, 3D spirocyclic core fundamentally alters the molecule's vectorization. This structural shift often leads to novel target engagement, necessitating rigorous, self-validating workflows to confirm the Mechanism of Action (MoA). Drawing from recent breakthroughs in antimalarial and antitubercular drug discovery[1][2], this guide outlines the comparative advantages of the diazaspiro[3.4]octane scaffold and details the experimental methodologies required to definitively map its pharmacological pathways.

Comparative Performance: Diazaspiro[3.4]octane vs. Traditional Scaffolds

The primary causality behind replacing piperazine with a 6-Ethyl-2,6-diazaspiro[3.4]octane core lies in the Fraction of sp³ carbons (Fsp³) . Higher Fsp³ correlates with improved solubility, reduced off-target promiscuity (such as hERG channel inhibition), and enhanced Lipophilic Ligand Efficiency (LLE)[1].

When evaluating hits derived from this series, it is crucial to benchmark their baseline physicochemical and pharmacological profiles against legacy scaffolds. The table below summarizes the quantitative advantages observed during hit-to-lead optimization phases.

Table 1: Physicochemical & Pharmacological Comparison of Amine Scaffolds
Parameter6-Ethyl-2,6-diazaspiro[3.4]octanePiperazineMorpholine
Structural Geometry 3D Spirocyclic (Rigid)2D Planar (Flexible)2D Planar (Flexible)
Fraction sp³ (Fsp³) High (1.0 for core) Low (0.0 - 0.5 depending on substitution)Low
Lipophilic Ligand Efficiency (LLE) Optimal (~3.5 - 5.0) Sub-optimal (< 3.0)Sub-optimal (< 3.0)
Off-Target Promiscuity Low (Vectorized steric bulk prevents non-specific binding)High (Prone to hERG and GPCR off-target binding)Moderate
Metabolic Stability (Intrinsic Clearance) High (Steric hindrance protects adjacent bonds)Moderate (Susceptible to N-dealkylation)Moderate

Data synthesized from profiling studies of the diazaspiro[3.4]octane chemical series in whole-cell screening campaigns[1].

Strategic Workflow for MoA Deconvolution

Because the 6-Ethyl-2,6-diazaspiro[3.4]octane core forces a unique spatial arrangement of its peripheral functional groups, derivatives often exhibit novel MoAs compared to their planar analogs. For instance, in 2, nitrofuran-tagged diazaspirooctanes demonstrated superior activation by specific bacterial reductases, leading to targeted DNA/RNA damage[2][3].

To confirm these unique MoAs, we employ a sequential, self-validating workflow: phenotypic screening, followed by evolutionary resistance selection, and concluding with biochemical validation.

MoA_Workflow Start 6-Ethyl-2,6-diazaspiro[3.4]octane Hit Identification Phenotypic Phenotypic Screening (e.g., P. falciparum / MTb) Start->Phenotypic Resistance In Vitro Resistance Selection (Mutant Generation) Phenotypic->Resistance WGS Whole-Genome Sequencing (Target Mutation ID) Resistance->WGS Biochem Biochemical Target Validation (Enzyme Kinetics) WGS->Biochem MoA Confirmed Mechanism of Action Biochem->MoA

Workflow for target deconvolution and MoA confirmation.

Experimental Protocols for MoA Confirmation

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind these steps is simple: if a compound acts via a specific target, forcing the biological system to adapt to the compound will inevitably leave a genetic or biochemical fingerprint on that exact target.

Protocol 1: Matrix Drug Combination & Cross-Resistance Profiling

Purpose: To determine if the diazaspiro[3.4]octane derivative shares a binding site or metabolic pathway with known reference drugs. Synergism suggests complementary pathways, while antagonism or cross-resistance indicates an overlapping MoA[1].

Step-by-Step Methodology:

  • Preparation of Assay Plates: Dispense the 6-Ethyl-2,6-diazaspiro[3.4]octane test compound and a reference drug (e.g., a known topoisomerase inhibitor or reductase activator) into a 384-well plate using a checkerboard matrix format. Ensure concentrations range from 0.125× to 8× the established IC₅₀ for both compounds.

  • Inoculation: Add the target cells (e.g., P. falciparum infected erythrocytes or M. tuberculosis H37Rv culture) at a standardized parasitemia/density.

  • Incubation: Incubate the plates under optimal physiological conditions (e.g., 37°C, 5% CO₂, 5% O₂ for P. falciparum) for 72 hours.

  • Viability Readout: Quantify cell viability using a standard fluorescence or luminescence assay (e.g., SYBR Green I or CellTiter-Glo).

  • Data Analysis (Causality Check): Calculate the Fractional Inhibitory Concentration Index (FICI).

    • FICI ≤ 0.5: Synergism (Distinct MoA).

    • FICI > 4.0: Antagonism (Potential competing MoA or target overlap).

Protocol 2: In Vitro Resistance Selection and Whole-Genome Sequencing (WGS)

Purpose: By applying sub-lethal evolutionary pressure, we force the pathogen to mutate the primary molecular target to survive. Sequencing these mutants provides direct genetic evidence of the binding site[1].

Step-by-Step Methodology:

  • Baseline Establishment: Determine the precise IC₅₀ and IC₉₀ of the diazaspiro[3.4]octane derivative against the wild-type strain.

  • Sub-lethal Pressuring: Culture the wild-type strain in the presence of the compound at an initial concentration of 3× IC₅₀.

  • Passaging: Monitor the culture daily. Once growth reaches the logarithmic phase (indicating adaptation), passage the culture into fresh media containing a higher concentration of the compound (escalating up to 10× IC₅₀ over several weeks).

  • Clonal Isolation: Plate the resistant bulk culture on solid agar to isolate individual mutant clones.

  • Genomic DNA Extraction & WGS: Extract high-quality genomic DNA from both the wild-type parent and the resistant clones. Perform paired-end Illumina sequencing.

  • Variant Calling: Align the mutant reads to the wild-type reference genome to identify Single Nucleotide Polymorphisms (SNPs). Causality Check: Mutations consistently appearing in a specific gene across multiple independent resistant clones definitively point to the primary target or a specific activating enzyme (e.g., nitroreductases for nitrofuran-tagged derivatives)[3].

Pathway Visualization: The Nitrofuran-Diazaspirooctane Example

When the 2,6-diazaspiro[3.4]octane scaffold is functionalized with specific "warheads"—such as a 5-nitrofuranoyl group for antitubercular activity—the MoA is heavily dependent on enzymatic activation. The rigid spirocyclic core optimally positions the nitrofuran moiety for reduction by bacterial nitroreductases, a process that avoids mammalian off-target toxicity[2][4].

MoA_Pathway Prodrug Diazaspiro[3.4]octane Nitrofuran Conjugate Reductase Bacterial Nitroreductases (Activation) Prodrug->Reductase Binding Intermediates Reactive Electrophilic Intermediates Reductase->Intermediates Reduction DNA DNA/RNA Damage Intermediates->DNA Protein Protein Synthesis Inhibition Intermediates->Protein Death Bacterial Cell Death DNA->Death Protein->Death

Activation and MoA pathway of nitrofuran-tagged diazaspiro[3.4]octane.

Conclusion

The 6-Ethyl-2,6-diazaspiro[3.4]octane series represents a paradigm shift in medicinal chemistry, offering a robust, sp³-rich alternative to traditional planar amines. However, leveraging this scaffold requires a rigorous approach to MoA confirmation. By combining matrix combination assays with directed in vitro resistance selection and whole-genome sequencing, researchers can confidently map the novel pharmacological pathways unlocked by this unique 3D vectorization.

References
  • Identification and Profiling of a Novel Diazaspiro[3.
  • Periphery Exploration around 2,6-Diazaspiro[3.
  • You Win Some, You Lose Some: Modifying the Molecular Periphery of Nitrofuran-Tagged Diazaspirooctane Reshapes Its Antibacterial Activity Profile Source: PMC / National Institutes of Health URL

Sources

Safety & Regulatory Compliance

Safety

6-Ethyl-2,6-diazaspiro[3.4]octane proper disposal procedures

Comprehensive Operational & Disposal Guide: 6-Ethyl-2,6-diazaspiro[3.4]octane Executive Summary & Chemical Profile 6-Ethyl-2,6-diazaspiro[3.4]octane is a highly valuable, conformationally restricted spirocyclic diamine s...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Disposal Guide: 6-Ethyl-2,6-diazaspiro[3.4]octane

Executive Summary & Chemical Profile

6-Ethyl-2,6-diazaspiro[3.4]octane is a highly valuable, conformationally restricted spirocyclic diamine scaffold frequently utilized in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates. However, the exact structural rigidity that makes it a desirable bioisostere also restricts the conformational flexibility of the molecule, which effectively enhances the basicity of its nitrogen centers. This elevated basicity renders the compound highly corrosive, necessitating stringent operational, safety, and disposal protocols[1].

To safely manage this compound, we must first establish its physical properties and hazard classifications:

Property / HazardValue / Classification
Chemical Name 6-Ethyl-2,6-diazaspiro[3.4]octane
CAS Number 135380-34-6[2]
Molecular Formula C8H16N2[2]
Molecular Weight 140.23 g/mol [2]
Density ~1.01 g/cm³[3]
Boiling Point 196.8 ºC at 760 mmHg[3]
Hazard Class Corrosive (Skin Corr. 1B, Eye Dam. 1)[1]
EPA RCRA Code D002 (Corrosive Waste)[1]

Operational Safety: The Causality of Handling Protocols

As a Senior Application Scientist, I cannot overstate that handling aliphatic amines requires more than just standard PPE; it requires an understanding of their fundamental reactivity[1].

  • Inhalation Risks and Vapor Pressure: While the boiling point is relatively high (196.8 ºC)[3], the compound can still generate corrosive aerosols during pipetting or transfer. Always handle within a certified chemical fume hood to avoid breathing vapors[4].

  • Dermal Corrosivity: The high pKa of the spirocyclic amine nitrogens leads to rapid saponification of skin lipids upon contact. Nitrile gloves (double-gloved) and a chemical-resistant lab coat are mandatory[1]. If skin contact occurs, standard soap and water flushing for a minimum of 15 minutes is required to halt the corrosive tissue damage[4].

Step-by-Step Disposal & Neutralization Workflow

Disposal strategies depend entirely on the volume of the waste. Under the EPA's Resource Conservation and Recovery Act (RCRA), basic aliphatic amines are classified under the D002 hazardous waste code due to their extreme corrosivity[1].

Scenario A: Small-Scale In-Lab Neutralization (< 50 mL)

Neutralizing small quantities in the lab reduces hazardous waste footprints. However, amine neutralization is highly exothermic[1]. We utilize a weak acid (1M Citric Acid) rather than a strong acid (e.g., HCl) to control the reaction kinetics and prevent localized boiling or splashing.

  • Preparation: Don all required PPE. Secure a large beaker (at least 5x the volume of the amine waste) inside a chemical fume hood[1].

  • Thermal Control (Self-Validating Step): Place the beaker in an ice-water bath. Add the 6-Ethyl-2,6-diazaspiro[3.4]octane waste and insert a PTFE-coated magnetic stir bar. Begin gentle stirring[1].

  • Controlled Neutralization: Using a dropping funnel, add 1M Citric Acid (or 1M Acetic Acid) dropwise[1].

    • Mechanistic Insight: The weak acid ensures a buffered, gradual protonation of the highly basic spirocyclic nitrogens, mitigating the risk of a thermal runaway.

  • pH Monitoring: Continuously monitor the temperature. Pause the acid addition if the solution temperature rises rapidly. Periodically check the pH using a calibrated meter or indicator strips[1].

  • Completion: Stop acid addition when the pH stabilizes between 6.0 and 8.0[1]. The resulting neutralized aqueous salt solution can typically be disposed of via standard aqueous waste streams, pending approval from your local Environmental Health and Safety (EHS) office and Publicly Owned Treatment Works (POTW) guidelines[1].

Scenario B: Large-Scale Disposal (> 50 mL)

For bulk quantities, in-lab neutralization poses an unacceptable thermal risk.

  • Containment: Transfer the chemical to a chemically compatible, EHS-approved high-density polyethylene (HDPE) waste container. Do not mix with acidic waste streams to prevent spontaneous exothermic reactions.

  • Labeling: Clearly label the container with the full chemical name, "Corrosive Liquid," and the EPA Waste Code D002 [1].

  • EHS Escalation: Store in a designated secondary containment tray in a well-ventilated waste accumulation area until pickup by a licensed hazardous waste disposal provider[1].

Mandatory Visualization: Disposal Decision Tree

G Start Volume Assessment 6-Ethyl-2,6-diazaspiro[3.4]octane Small Small Scale (< 50 mL) In-Lab Neutralization Start->Small < 50 mL Large Large Scale (> 50 mL) Licensed EHS Disposal Start->Large > 50 mL Prep Prep: Fume Hood, Ice Bath, Stir Plate Small->Prep Labeling Label as EPA D002 (Corrosive Amine) Large->Labeling Acid Exothermic Neutralization: Add 1M Citric Acid Dropwise Prep->Acid pH Monitor pH Target: 6.0 - 8.0 Acid->pH Aqueous Aqueous Waste Disposal (POTW Compliant) pH->Aqueous pH Neutralized Pickup EHS Hazardous Waste Pickup Labeling->Pickup

Caption: Decision tree and workflow for the safe disposal and neutralization of spirocyclic diamines.

References

  • Title: 6-Ethyl-2,6-diazaspiro[3.4]octane | Source: ChemSrc | URL: [Link]

Sources

Handling

Personal protective equipment for handling 6-Ethyl-2,6-diazaspiro[3.4]octane

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a rigorous system of chemical causality. 6-Ethyl-2,6-diazaspiro[3.4]octane (CAS: 135380-34-6) is a highly valua...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a rigorous system of chemical causality. 6-Ethyl-2,6-diazaspiro[3.4]octane (CAS: 135380-34-6) is a highly valuable spirocyclic diamine scaffold used extensively in modern drug discovery to increase the three-dimensional (Fsp³) character of drug candidates[1].

However, the inherent basicity of its secondary and tertiary amine centers demands strict operational discipline. This guide provides the definitive, self-validating protocols for handling this compound, ensuring both personnel safety and chemical integrity.

Chemical Profiling & Hazard Rationale

Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical properties driving the hazards. Spirocyclic amines are lipophilic and basic. Upon contact with human tissue, they can rapidly penetrate the lipid bilayer of the skin and cause localized saponification (lipid breakdown) and protein denaturation.

Quantitative Chemical Profile

Property Value Operational Implication
CAS Number 135380-34-6[1] Unique identifier for SDS cross-referencing.
Molecular Formula C₈H₁₆N₂[2] Aliphatic heterocycle; lacks UV chromophores.
Molecular Weight 140.23 g/mol [1] Low molecular weight; potential for volatility.
Density 1.01 g/cm³[2] Slightly denser than water.
Boiling Point 196.8ºC at 760 mmHg[2] Low risk of spontaneous vaporization at room temp.

| Storage | 2-8°C (Sealed, Dry)[3] | Prevents atmospheric CO₂ absorption (carbamate formation). |

GHS Hazard Classifications[3]

  • H315: Causes skin irritation.

  • H319 / H320: Causes serious eye irritation.

  • Signal Word: Warning (GHS07 Exclamation Mark).

Mechanistic PPE Matrix

Do not rely on generic lab attire. Every piece of PPE must be selected to counteract the specific chemical behavior of basic aliphatic amines.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Nitrile Gloves (≥ 4 mil)Nitrile provides superior chemical resistance against basic amines compared to latex, preventing lipid saponification on the skin barrier (H315)[3].
Eye Protection Chemical Splash GogglesProtects against micro-particulates and aerosolized amines which cause severe, immediate ocular irritation (H319, H320)[3]. Safety glasses are insufficient.
Body Protection 100% Cotton Lab CoatProvides a physical barrier against spills. Cotton is preferred over synthetics to reduce static electricity buildup during powder/oil weighing.
Engineering Certified Fume HoodMaintains a face velocity of 80-100 fpm, preventing inhalation of airborne dust or volatile free-base amine vapors.

Operational Workflows & Methodologies

To maintain scientific integrity and safety, follow these step-by-step methodologies for handling and disposal.

Protocol A: Safe Weighing and Material Transfer

Spirocyclic amines can be prone to static cling and rapid atmospheric degradation. This protocol ensures safe transfer while preserving the reagent's purity.

  • Environmental Control: Verify the fume hood is operational. Purge the microbalance area to minimize turbulent drafts.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing boat and stainless-steel spatula before transfer to prevent the material from aerosolizing.

  • Transfer: Using the grounded spatula, transfer the required mass of 6-Ethyl-2,6-diazaspiro[3.4]octane into a tared, sealable vessel.

  • Inert Sealing: Immediately cap the source bottle. Because basic amines act as nucleophiles toward atmospheric carbon dioxide (forming insoluble carbamate salts), flush the headspace of the source bottle with dry Nitrogen or Argon before returning it to 2-8°C storage[3].

  • Decontamination: Wipe down the balance and spatulas with a solvent like isopropanol, followed by a dilute weak acid (e.g., 1% acetic acid) to neutralize residual amine, and finally distilled water.

Workflow Start 1. Environmental Control Verify Fume Hood Airflow PPE 2. PPE Donning Nitrile Gloves, Goggles, Lab Coat Start->PPE Handle 3. Chemical Handling Weighing & Solution Prep PPE->Handle Storage 4. Material Storage Seal under N2/Ar at 2-8°C Handle->Storage Waste 5. Waste Segregation Dispose as Basic Organic Waste Storage->Waste

Operational workflow for the safe handling and storage of 6-Ethyl-2,6-diazaspiro[3.4]octane.

Emergency Response & Spill Management

If engineering controls or PPE fail, immediate, protocol-driven action is required to mitigate tissue damage.

Protocol B: Spill Decontamination and Exposure Response

Basic amines require specific neutralization strategies. Never use strong acids to clean an amine spill, as the resulting exothermic reaction can cause boiling and further aerosolization.

  • Skin Contact (P302+P352): Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[3]. The soap acts as a surfactant to remove the lipophilic amine.

  • Eye Contact (P305+P351+P338): Route directly to the eyewash station. Rinse cautiously with water for 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do[3]. Seek immediate ophthalmological evaluation.

  • Benchtop Spill:

    • Don fresh nitrile gloves.

    • Absorb liquid spills with an inert absorbent pad or sand.

    • For concentrated spills, neutralize the area carefully with a weak acid (e.g., 1M Citric Acid) to form a water-soluble, non-volatile citrate salt.

    • Collect all materials into a designated "Basic Organic Waste" container. Do not mix with acidic waste streams.

EmergencyResponse Exposure Accidental Exposure Eye Eye Contact (H319 / H320) Exposure->Eye Skin Skin Contact (H315) Exposure->Skin EyeWash Eyewash Station Rinse 15+ mins Eye->EyeWash SkinWash Safety Shower/Sink Soap & Water Skin->SkinWash Medical Seek Medical Attention EyeWash->Medical SkinWash->Medical

Emergency response pathway for accidental exposure to basic spirocyclic amines.

References

  • ChemSrc. "6-Ethyl-2,6-diazaspiro[3.4]octane Physical and Chemical Properties". Source: chemsrc.com. Available at: [Link]

Sources

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